2,3-Dichloroquinoxaline-5-carbonyl chloride
Description
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Structure
3D Structure
Properties
CAS No. |
1919-39-7 |
|---|---|
Molecular Formula |
C9H3Cl3N2O |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
2,3-dichloroquinoxaline-5-carbonyl chloride |
InChI |
InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-4(9(12)15)2-1-3-5(6)13-7/h1-3H |
InChI Key |
ODMHNISSKQSEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties & Synthetic Utility of 2,3-Dichloroquinoxaline-5-carbonyl chloride
The following guide provides an in-depth technical analysis of 2,3-Dichloroquinoxaline-5-carbonyl chloride , a specialized heterocyclic building block.
Executive Summary & Strategic Utility
2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS: 1919-39-7) is a high-value electrophilic intermediate used in the synthesis of bioactive quinoxaline derivatives. Unlike its more common regioisomer (the 6-carbonyl chloride), the 5-isomer offers a unique vector for substituent attachment, placing the carbonyl group at the peri-like position (alpha to the ring fusion). This structural nuance significantly influences its steric environment and pharmacological profile (SAR) in downstream drug candidates.
This compound serves as a dual-electrophile scaffold :
-
Primary Reactive Center: The acid chloride (-COCl) at C5 (Rapid Acylation).
-
Secondary Reactive Center: The dichloro-pyrazine motif at C2/C3 (Nucleophilic Aromatic Substitution,
).
Molecular Identification & Architecture
| Feature | Detail |
| IUPAC Name | 2,3-Dichloroquinoxaline-5-carbonyl chloride |
| CAS Number | 1919-39-7 |
| Molecular Formula | |
| Molecular Weight | 261.49 g/mol |
| SMILES | ClC(=O)c1cccc2nc(Cl)c(Cl)nc12 |
| Structural Class | Fused Heterocycle / Acid Chloride |
Structural Analysis & Steric Environment
The quinoxaline core is a benzopyrazine. The placement of the carbonyl chloride at position C5 creates a distinct steric environment compared to the C6-isomer.
-
C5 Position (Alpha): Located adjacent to the ring fusion (
). This position is sterically more demanding than the C6 (beta) position due to the proximity of the adjacent ring's electronic cloud and the rigidity of the fused system. -
Implication: Nucleophilic attack at the C5-carbonyl carbon may be slightly slower than at C6 due to steric shielding, potentially allowing for higher selectivity in competitive acylation reactions.
Physicochemical Properties
Note: Due to the specialized nature of the 5-isomer, specific experimental constants are often proprietary. The values below represent high-confidence range estimates based on the 6-isomer (CAS 17880-88-5) and structural analogs, validated by standard heterocyclic trends.
Physical Data Sheet
| Property | Value / Description | Evaluation Method |
| Physical State | Crystalline Solid | Visual Inspection |
| Color | Off-white to pale yellow | Standard Purity (>97%) |
| Melting Point | 115 – 125 °C (Predicted) | Analogous to 6-isomer (120°C) |
| Boiling Point | >300 °C (Decomposes) | Estimated |
| Density | ~1.65 g/cm³ | Calculated |
| Solubility (Organic) | Soluble in DCM, THF, EtOAc, Toluene | Lipophilic backbone |
| Solubility (Aqueous) | Incompatible (Hydrolyzes) | Reacts to form carboxylic acid |
| LogP | ~2.8 – 3.2 | Hydrophobic |
Spectroscopic Signature (Diagnostic)
-
IR (ATR): Strong absorption at 1760–1780 cm⁻¹ (C=O stretch, Acid Chloride). Weak bands at ~1560 cm⁻¹ (C=N, Quinoxaline).
-
¹H NMR (
): Aromatic region shows a characteristic splitting pattern for the 5,6,7,8-ring. The proton at C6 (ortho to COCl) will be significantly deshielded (doublet, ~8.2-8.5 ppm). -
MS (ESI): m/z 261/263/265 (Characteristic trichloro isotope pattern).
Synthesis & Purification Protocol
The synthesis of the 5-isomer requires specific starting materials to ensure regioselectivity. The standard route utilizes 2,3-diaminobenzoic acid .
Reaction Pathway Diagram
Caption: Stepwise synthesis of the 5-isomer ensuring regiochemical fidelity.
Detailed Methodology
Step 1: Cyclization to the Dihydroxy Intermediate
-
Charge: Suspend 2,3-diaminobenzoic acid (1.0 eq) in 4N HCl.
-
Add: Oxalic acid dihydrate (1.2 eq).
-
Reflux: Heat to reflux for 2–4 hours. The diamine condenses with the oxalate to close the pyrazine ring.
-
Isolate: Cool to room temperature. The product, 2,3-dihydroxyquinoxaline-5-carboxylic acid, precipitates. Filter and wash with water.
Step 2: Aromatization & Chlorination
-
Setup: Place the dried intermediate in a round-bottom flask under
. -
Solvent/Reagent: Add Thionyl Chloride (
, excess) or . -
Catalyst: Add catalytic DMF (3–5 drops) to activate the acid chloride formation.
-
Reaction: Reflux for 3 hours. The reaction converts the C2/C3 hydroxyls (tautomeric oxos) to chlorines AND converts the C5-carboxylic acid to the acid chloride.
-
Workup: Distill off excess chlorinating agent under reduced pressure.
-
Purification: Recrystallize the crude residue from dry n-hexane or toluene. Avoid alcohols (forms esters).
Reactivity Profile & Handling
Chemoselectivity Map
The molecule possesses three electrophilic sites. The order of reactivity is critical for designing synthetic routes.
Caption: Hierarchy of electrophilic reactivity. C5-Acyl > C2/C3-Aryl Chloride.
Critical Handling Protocols
-
Moisture Sensitivity: The C5-carbonyl chloride is highly susceptible to hydrolysis.
-
Protocol: Store under Argon/Nitrogen atmosphere at 2–8°C.
-
Solvents: Use only anhydrous solvents (DCM, THF) dried over molecular sieves.
-
-
Self-Validation of Purity:
-
Dissolve a small aliquot in dry Methanol.
-
Inject into LC-MS.
-
Result: You should observe the Methyl Ester peak (M+ = 257) immediately. If you see the Carboxylic Acid peak (M+ = 243) before methanolysis, the starting material has already hydrolyzed.
-
References
-
BLD Pharm. (2024). Product Catalog: 2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS 1919-39-7). Retrieved from
-
Galal, S. A., et al. (2011).[1] "Synthesis and biological evaluation of novel quinoxaline derivatives." European Journal of Medicinal Chemistry, 46(1), 327-340. (Methodology for quinoxaline chlorination).
-
BenchChem. (2025). Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Retrieved from
-
PubChem. (2024). Compound Summary: 2,3-Dichloroquinoxaline-6-carbonyl chloride (Analogous Data). Retrieved from
Sources
2,3-Dichloroquinoxaline-5-carbonyl chloride: A Trifunctional Scaffold for Heterocyclic Design
The following technical guide details the molecular architecture, synthesis, and reactivity profile of 2,3-Dichloroquinoxaline-5-carbonyl chloride , a high-value trifunctional scaffold in medicinal chemistry.
Executive Summary
2,3-Dichloroquinoxaline-5-carbonyl chloride (Structure 1 ) represents a specialized class of "privileged scaffolds" in drug discovery. Unlike standard quinoxalines, this derivative possesses three distinct electrophilic sites with graded reactivity: a highly reactive acyl chloride at C-5 and two heteroaryl chlorides at C-2 and C-3. This hierarchy allows for orthogonal functionalization —the ability to selectively modify one site without disturbing the others—making it an ideal building block for complex kinase inhibitors, intercalating agents, and fluorescent probes.
Molecular Architecture & Reactivity Map
Structural Numbering and Electronic Profile
The quinoxaline core consists of a benzene ring fused to a pyrazine ring. The critical feature of this derivative is the placement of the carbonyl chloride at the C-5 position (peri to the N-4 nitrogen).
-
Formula:
-
Molecular Weight: 261.49 g/mol
-
Key Feature: The peri-effect. The C-5 substituent is sterically crowded by the lone pair of N-4 and the C-3 position, influencing regioselectivity during nucleophilic attack.
The Reactivity Hierarchy
The molecule operates on a "Reactivity Ladder," allowing sequential derivatization.
| Priority | Site | Functional Group | Reactivity Type | Conditions |
| 1 (High) | C-5 | Acyl Chloride ( | Nucleophilic Acyl Substitution | 0°C to RT, mild base ( |
| 2 (Med) | C-3 | Heteroaryl Chloride | RT to 60°C, carbonate base | |
| 3 (Low) | C-2 | Heteroaryl Chloride | >80°C, strong nucleophile |
Technical Insight: The C-3 position is generally more reactive than C-2 due to the electronic influence of the C-5 carbonyl group. The electron-withdrawing nature of the carbonyl (even after amidation) depletes electron density from the pyrazine ring, with a stronger inductive effect on the closer N-4/C-3 axis.
Synthesis Strategy
The synthesis of 2,3-dichloroquinoxaline-5-carbonyl chloride is typically achieved via a "chlorinative aromatization" of the corresponding dione-carboxylic acid.
Synthetic Pathway[1]
-
Precursor Formation: Condensation of 2,3-diaminobenzoic acid with oxalic acid (or diethyl oxalate) yields 2,3-dihydroxyquinoxaline-5-carboxylic acid .
-
Global Chlorination: Treatment with thionyl chloride (
) or phosphorus oxychloride ( ) performs three simultaneous transformations:-
Aromatization of the pyrazine ring (tautomeric shift).
-
Conversion of C-2/C-3 hydroxyls to chlorides.
-
Conversion of the C-5 carboxylic acid to the acid chloride.
-
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: This reaction generates HCl and
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a
drying tube, suspend 2,3-dihydroxyquinoxaline-5-carboxylic acid (10.0 mmol) in thionyl chloride ( , 30 mL). -
Catalysis: Add 3–5 drops of anhydrous DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride.
-
Reaction: Heat the mixture to reflux (75–80°C). The suspension will gradually clear as the starting material dissolves and reacts. Maintain reflux for 3 hours.
-
Isolation: Distill off excess thionyl chloride under reduced pressure.
-
Purification: The residue is typically a moisture-sensitive solid. It can be recrystallized from anhydrous toluene or used directly in the next step (recommended).
Protocol B: Chemoselective Amidation (Site C-5)
This step selectively targets the acid chloride while leaving the pyrazine chlorines intact.
-
Dissolution: Dissolve crude 2,3-dichloroquinoxaline-5-carbonyl chloride (5.0 mmol) in anhydrous DCM (20 mL) and cool to 0°C.
-
Addition: Add a solution of the desired amine (5.0 mmol) and DIPEA (6.0 mmol) in DCM dropwise over 15 minutes.
-
Monitoring: Stir at 0°C for 1 hour. TLC (Hexane/EtOAc) will show the disappearance of the baseline acid chloride and formation of the amide.
-
Workup: Wash with cold 1N HCl, then brine. Dry over
and concentrate. -
Result: 2,3-Dichloroquinoxaline-5-carboxamide derivative.
Protocol C: Regioselective (Site C-3)
-
Reaction: Dissolve the amide from Protocol B (1.0 equiv) in THF or DMF .
-
Nucleophile: Add the second nucleophile (e.g., morpholine, 1.1 equiv) and
(2.0 equiv). -
Conditions: Stir at room temperature. The C-3 chlorine is activated by the peri-carbonyl group and is displaced first.
-
Verification: Confirm regiochemistry using NOESY NMR. The proton at C-8 will show a correlation with the C-5 substituent, while the nucleophile at C-3 will show correlations with the C-2 chlorine (if no proton is present) or distinct shifts relative to the C-2 isomer.
Reactivity & Regioselectivity Analysis[2][3][4][5]
The regioselectivity between C-2 and C-3 is the most critical variable.
-
Electronic Effect: The carbonyl group at C-5 is an Electron Withdrawing Group (EWG). Through resonance and induction, it depletes electron density from the ring system.
-
Activation Vector: The EWG at C-5 activates the C-3 position more strongly than C-2. This is because C-3 is "conjugated" to C-5 through the N-4 bridgehead, whereas C-2 is more distant.
-
Steric Reversal: If the nucleophile used in Step 2 is very bulky, or if the amide formed at C-5 is sterically demanding, attack may be diverted to C-2 to avoid the "peri-clash" with the C-5 substituent.
Applications in Drug Development
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The quinoxaline core mimics the adenine ring of ATP. Functionalization at C-5 allows for the projection of solubilizing groups into the solvent front, while C-2/C-3 substituents engage the hinge region.
-
Intercalators: Planar tricyclic derivatives (formed by cyclizing substituents between C-2 and C-3) act as DNA intercalators.
-
PROTAC Linkers: The C-5 acid chloride provides a convenient attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).
Safety and Handling
-
Hydrolysis Hazard: The acid chloride is extremely sensitive to moisture, releasing HCl gas. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Skin Irritant: Both the acid chloride and the dichloro-intermediates are potent sensitizers and vesicants. Double-gloving (Nitrile) is mandatory.
-
Incompatibility: Reacts violently with DMSO; do not use DMSO as a solvent for the acid chloride step. Use DMF only in catalytic amounts or as a solvent for the amide intermediate.
References
-
BenchChem. A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. (2025).[1][2] Retrieved from
-
Galal, S. A., et al. "Part I: Synthesis, cancer chemopreventive activity and molecular docking study of novel quinoxaline derivatives." European Journal of Medicinal Chemistry, 46(1), 327-340. (2011).[3]
- Srinivas, K., et al. "Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives." Journal of Applicable Chemistry, 3(4), 1432-1439. (2014).
-
PubChem. 2,3-Dichloroquinoxaline Compound Summary. CID 16659. Retrieved from
-
Moustafa, S., et al. "Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative."[4] Arabian Journal of Chemistry, 10, S3130-S3138. (2017).
Sources
An In-depth Technical Guide to 2,3-Dichloroquinoxaline-5-carbonyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-dichloroquinoxaline-5-carbonyl chloride, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its core identifiers, synthesis pathways, chemical reactivity, and established experimental protocols, offering field-proven insights for its effective utilization in research and development.
Core Directive: Understanding the Landscape
2,3-Dichloroquinoxaline-5-carbonyl chloride is a functionalized derivative of the well-established 2,3-dichloroquinoxaline scaffold. Its significance lies in the trifecta of reactive sites it presents: two electrophilic carbons at the 2 and 3 positions of the quinoxaline ring, susceptible to nucleophilic aromatic substitution, and a highly reactive acyl chloride group at the 5-position. This unique combination allows for the strategic and sequential introduction of diverse functionalities, making it a valuable intermediate in the synthesis of complex molecules with tailored properties.
While direct literature on "2,3-dichloroquinoxaline-5-carbonyl chloride" is sparse, its existence and utility can be confidently inferred from the commercial availability of its direct precursor, 2,3-dichloroquinoxaline-5-carboxylic acid. The conversion of a carboxylic acid to a carbonyl chloride is a fundamental and high-yielding transformation in organic synthesis.
PART 1: Core Identifiers
For clarity and accurate sourcing, the following table summarizes the key identifiers for 2,3-dichloroquinoxaline-5-carbonyl chloride and its closely related precursors.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 2,3-Dichloroquinoxaline-5-carbonyl chloride | Not available | C9H3Cl3N2O | 261.49 g/mol |
| 2,3-Dichloroquinoxaline-5-carboxylic acid | 933726-33-1 | C9H4Cl2N2O2 | 243.05 g/mol |
| Methyl 2,3-dichloroquinoxaline-5-carboxylate | 1643354-85-1 | C10H6Cl2N2O2 | 257.07 g/mol |
| 2,3-Dichloroquinoxaline | 2213-63-0 | C8H4Cl2N2 | 199.04 g/mol |
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: Causality Behind Experimental Choices
The synthesis of 2,3-dichloroquinoxaline-5-carbonyl chloride is a multi-step process that begins with the construction of the core quinoxaline ring system. The choice of reagents and reaction conditions at each stage is dictated by the chemical properties of the intermediates and the desired final product.
Synthesis of the 2,3-Dichloroquinoxaline Core
The foundational 2,3-dichloroquinoxaline is most commonly prepared from quinoxaline-2,3(1H,4H)-dione.[1] This precursor is, in turn, synthesized through the condensation of an o-phenylenediamine with oxalic acid.[1]
The chlorination of quinoxaline-2,3(1H,4H)-dione is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2] The use of these reagents is crucial as they are potent enough to replace the hydroxyl groups of the tautomeric di-enol form of the dione with chlorine atoms. Refluxing the mixture ensures the reaction goes to completion.[2]
From Carboxylic Acid to Carbonyl Chloride
The conversion of the commercially available 2,3-dichloroquinoxaline-5-carboxylic acid to the target carbonyl chloride is a standard procedure. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction is typically performed in an inert solvent, such as toluene or dichloromethane, under reflux conditions.
Trustworthiness: A Self-Validating System
The described synthetic protocols are robust and have been widely reported in the chemical literature for analogous systems. The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC). The identity and purity of the intermediates and the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Authoritative Grounding & Comprehensive References
The quinoxaline scaffold is a prominent structural motif in a multitude of pharmacologically active compounds, exhibiting anti-cancer, anti-microbial, anti-viral, and anti-inflammatory properties.[3] The two reactive chlorine atoms on the 2,3-dichloroquinoxaline core provide synthetic chemists with versatile handles for further functionalization through nucleophilic substitution and cross-coupling reactions.[3]
PART 3: VISUALIZATION & FORMATTING
Data Presentation: Reactivity Profile
| Reactive Site | Type of Reaction | Common Reagents |
| C2 and C3 positions | Nucleophilic Aromatic Substitution (SNAr) | Amines, alcohols, thiols, organometallic reagents |
| 5-Carbonyl chloride group | Nucleophilic Acyl Substitution | Alcohols (esterification), amines (amidation), water (hydrolysis) |
Experimental Protocols
Protocol: Synthesis of 2,3-Dichloroquinoxaline from Quinoxaline-2,3(1H,4H)-dione
Materials:
-
Quinoxaline-2,3(1H,4H)-dione (1.0 equivalent)
-
Phosphorus oxychloride (POCl₃) (10-20 volumes)
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
TLC plates (silica gel) and developing chamber
Procedure:
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione, add phosphorus oxychloride (20 mL for 5.00 g of the dione).[2]
-
Reflux the mixture at 100 °C for 3 hours.[2]
-
Monitor the reaction progress by TLC.
-
After completion of the reaction, carefully distill the excess POCl₃ under vacuum.[2]
-
Quench the reaction mixture by slowly pouring it into ice-cold water.[2]
-
An off-white solid will precipitate. Collect the solid by filtration using a Büchner funnel.[2]
-
Wash the solid with cold water and dry under vacuum to yield 2,3-dichloroquinoxaline.
Mandatory Visualization
Sources
In-Depth Technical Guide: Solubility and Solvation Dynamics of 2,3-Dichloroquinoxaline-5-carbonyl chloride
Executive Summary
2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS: 1919-39-7) is a highly reactive, moisture-sensitive electrophilic intermediate utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and reactive synthetic dyes[1][2]. The compound features a rigid, electron-deficient aromatic quinoxaline core substituted with two chlorine atoms and an acyl chloride moiety.
Handling this compound presents a unique physicochemical challenge: its aromaticity drives strong intermolecular
Structural Profiling and Solvation Thermodynamics
To understand the solubility of 2,3-dichloroquinoxaline-5-carbonyl chloride, one must analyze its structural components:
-
The Quinoxaline Core: The nitrogen-containing bicyclic ring is highly electron-deficient, a property exacerbated by the inductive electron-withdrawing effects of the 2,3-dichloro substituents. This specific affinity increases the tendency for molecular association, which inherently reduces its solubility in purely aliphatic hydrocarbons (e.g., heptane, hexane)[2].
-
The Acyl Chloride Group (-COCl): Acid chlorides lack the ability to act as hydrogen bond donors, resulting in lower boiling points and distinct solvation requirements compared to their parent carboxylic acids[4]. They require solvation through dipole-dipole interactions or Lewis acid-base adduct formation in aprotic media[5].
-
Electrophilic Vulnerability: The carbonyl carbon is highly polarized. Solvents with nucleophilic oxygen or nitrogen atoms (water, alcohols, primary/secondary amines) will rapidly undergo nucleophilic acyl substitution, destroying the solute[3][6].
Degradation Kinetics in Protic Media
When exposed to protic solvents, the compound does not merely dissolve; it solvolyzes. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of a chloride ion and the generation of hydrochloric acid (HCl)[5][7].
Hydrolytic degradation pathway of the acid chloride in protic solvents.
Empirical Solubility Matrix in Organic Solvents
Solvent selection must balance solvation power (breaking the
Note: Quantitative values are empirical guidelines for standard benchtop synthesis at 20°C–25°C.
| Solvent Class | Specific Solvent | Estimated Solubility | Solvation Mechanism & Notes | Green Chemistry Status |
| Halogenated | Dichloromethane (DCM) | High (>150 mg/mL) | Strong dipole-dipole interactions. Excellent for acyl chlorides. | Preferred over |
| Halogenated | Chloroform ( | High (>100 mg/mL) | Similar to DCM, but restricted due to toxicity. | Undesirable (Carcinogen) |
| Ethers | Tetrahydrofuran (THF) | High (>100 mg/mL) | Oxygen lone pairs coordinate with the electron-deficient core. | Acceptable |
| Ethers | 2-Methyltetrahydrofuran | High (>80 mg/mL) | Functional equivalent to THF with better phase separation. | Recommended Green Alt. |
| Aromatic | Toluene | Moderate (30-50 mg/mL) | Acceptable | |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate (20-40 mg/mL) | High dielectric constant aids in dissolving polar intermediates. | Acceptable |
| Aliphatic | Heptane / Hexane | Poor (<5 mg/mL) | Inability to disrupt strong intermolecular crystal lattice forces. | Poor Solvation |
| Protic | Methanol / Ethanol | N/A (Reactive) | Rapid exothermic alcoholysis forming the corresponding ester[6]. | Strictly Contraindicated |
| Aqueous | Water / Buffers | N/A (Reactive) | Rapid hydrolysis forming carboxylic acid and HCl[5]. | Strictly Contraindicated |
Green Chemistry Considerations
Historically, chloroform and carbon tetrachloride were standard solvents for acid chloride chemistry. However, modern pharmaceutical development aligns with the Pfizer Solvent Selection Guide, which strictly categorizes these as undesirable due to their environmental and toxicological hazards. Dichloromethane (DCM) is the recommended alternative among chlorinated solvents, while 2-Methyltetrahydrofuran (2-MeTHF) serves as an excellent, environmentally benign ethereal alternative.
Experimental Protocols for Solubility Assessment
Because 2,3-dichloroquinoxaline-5-carbonyl chloride is highly sensitive to ambient humidity, standard open-air solubility tests will yield false positives (measuring the solubility of the hydrolyzed carboxylic acid rather than the intact acid chloride). The following protocol represents a self-validating system designed to ensure the structural integrity of the solute during measurement.
Protocol: Inert-Atmosphere Gravimetric Solubility Determination
Reagents & Equipment:
-
Target Solute: 2,3-Dichloroquinoxaline-5-carbonyl chloride (Purity >97%)[1].
-
Anhydrous Solvents (e.g., DCM, THF) stored over activated 3Å molecular sieves.
-
Schlenk line or Nitrogen/Argon-filled glovebox.
-
Karl Fischer (KF) Titrator.
-
0.22 µm PTFE syringe filters (dried overnight at 60°C).
Step-by-Step Methodology:
-
Solvent Validation (QC Step): Prior to any solute contact, extract a 1 mL aliquot of the anhydrous solvent and perform Karl Fischer titration. Causality: The water content must be strictly <50 ppm. Higher water content will initiate hydrolysis, skewing solubility data and generating corrosive HCl[5].
-
System Purge: Transfer all vials, stir bars, and the solute into a glovebox under an Argon atmosphere (
< 1 ppm, < 1 ppm). -
Saturated Solution Preparation: In a 10 mL glass vial, add 2.0 mL of the validated anhydrous solvent. Gradually add 2,3-dichloroquinoxaline-5-carbonyl chloride in 10 mg increments while stirring at 400 rpm at 25°C.
-
Equilibration: Continue addition until a visible suspension persists (indicating supersaturation). Seal the vial and allow it to stir for 4 hours to reach thermodynamic equilibrium.
-
Filtration: Draw the suspension into a dry glass syringe and pass it through the 0.22 µm PTFE filter into a pre-weighed, dry collection vial (
). -
Gravimetric Analysis: Accurately weigh the vial containing the filtered solution (
). Carefully evaporate the solvent under a gentle stream of dry nitrogen, followed by high vacuum (0.1 mbar) for 2 hours to remove residual solvent trapped in the crystal lattice. -
Final Measurement: Weigh the vial containing the dried solid residue (
). -
Calculation: Solubility (mg/g of solvent) =
.
Standard inert-atmosphere workflow for gravimetric solubility determination.
Industrial Implications in Synthesis
When utilizing 2,3-dichloroquinoxaline-5-carbonyl chloride in large-scale synthesis (such as the production of reactive dyes or quinoxaline-based pharmaceuticals), solvent selection directly impacts the reaction yield.
For instance, in Friedel-Crafts acylation or nucleophilic acyl substitution (e.g., forming amides with primary amines), the use of DCM or THF is highly favored[3][6]. If the target application involves reactive dyes, the specific affinity of the 2,3-dichloroquinoxaline system can lead to unwanted dye association in solution[2]. In these cases, utilizing a solvent mixture that includes a highly polar aprotic solvent (like Acetonitrile) can help disrupt these associative forces, maintaining the solute in a monomeric, highly reactive state.
References
- Bide Pharmatech. CAS:717871-86-8, Quinoxaline-5-carbonyl chloride / 1919-39-7: 2,3-Dichloroquinoxaline-5-carbonyl chloride. Bidepharm.com.
- Siegel, E. The Chemistry Of Synthetic Dyes. Reactive Dyes. VDOC.PUB.
- Study.com. Acid Chloride | Uses, Formation & Reaction.
- IIT Kanpur. Chemistry Acid Chloride - SATHEE.
- ChemTalk. Acid Chloride Functional Group.
- BYJU'S. Formation of Acid Chlorides.
- Green Chemistry Teaching and Learning Community (GCTLC). Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation (Pfizer solvent selection guide).
Sources
- 1. CAS:717871-86-8, Quinoxaline-5-carbonyl chloride-毕得医药 [bidepharm.com]
- 2. vdoc.pub [vdoc.pub]
- 3. Acid Chloride Functional Group | ChemTalk [chemistrytalk.org]
- 4. Acid Chloride | Uses, Formation & Reaction | Study.com [study.com]
- 5. allen.in [allen.in]
- 6. byjus.com [byjus.com]
- 7. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
thermodynamic stability of quinoxaline carbonyl chlorides
Whitepaper: Thermodynamic Stability and Kinetic Profiling of Quinoxaline Carbonyl Chlorides
Executive Summary
Quinoxaline carbonyl chlorides, particularly quinoxaline-2-carbonyl chloride, serve as pivotal electrophilic intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs), including modulators for viral nucleocapsid assembly and targeted oncological therapies[1][2]. As a Senior Application Scientist, I approach the handling of these compounds not merely as a routine synthetic step, but as a complex thermodynamic system. The intrinsic reactivity of the acid chloride functional group, juxtaposed with the electron-withdrawing nature of the fused benzopyrazine (quinoxaline) core, creates a highly sensitive thermodynamic profile. This guide dissects the , providing researchers with self-validating experimental protocols to harness their reactivity while mitigating hydrolytic degradation.
Structural Thermodynamics of the Quinoxaline Core
The thermodynamic stability of any carbonyl compound is dictated by the energy difference between its ground state and its potential reaction products (such as hydrates or carboxylic acids)[3]. In quinoxaline carbonyl chlorides, the pyrazine ring exerts a strong inductive and resonance electron-withdrawing effect.
When the carbonyl chloride is positioned at the C2 position, this electron withdrawal magnifies the partial positive charge (
Physicochemical and Thermodynamic Properties
To rationally design coupling reactions, we must first establish the baseline quantitative properties of the intermediate. The following table summarizes the key thermodynamic and physical data for quinoxaline-2-carbonyl chloride[1][5]:
| Property | Value | Thermodynamic & Synthetic Significance |
| Melting Point | 113–115 °C | Indicates robust thermal stability of the crystalline lattice structure, allowing for room-temperature storage under inert gas[1]. |
| LogP | 2.12 | Moderate lipophilicity ensures favorable solvation thermodynamics in aprotic organic solvents like dichloromethane (DCM)[1]. |
| Polar Surface Area | 42.85 Ų | Influences both solubility parameters and the transition state solvation energy during nucleophilic acyl substitution[1]. |
| IR Carbonyl Stretch | 1785 cm⁻¹ | The high wavenumber indicates a highly localized, high-energy C=O double bond, characteristic of reactive acid chlorides[5]. |
Hydrolytic Degradation: A Thermodynamic Perspective
The transformation of an acid chloride to a carboxylic acid is driven by the thermodynamic stability of the products (carboxylic acid and HCl)[6]. However, the rate of this degradation is governed by kinetic stability (
Free energy pathway for the exergonic hydrolysis of quinoxaline carbonyl chlorides.
Self-Validating Experimental Protocols
To ensure scientific integrity, synthetic workflows must be self-validating. The following protocols couple the synthesis of quinoxaline-2-carbonyl chloride with an immediate thermodynamic stability assay, ensuring that the material generated is chemically competent for downstream API synthesis.
Protocol 1: Anhydrous Synthesis of Quinoxaline-2-Carbonyl Chloride
This protocol leverages Le Chatelier's principle and thermal kinetic control to drive the endergonic chlorination of the carboxylic acid to completion[2].
-
Reagent Charging: Suspend 200 mg (1.15 mmol) of quinoxaline-2-carboxylic acid in a dry, argon-purged round-bottom flask[2].
-
Chlorinating Agent Addition: Add 5.0 mL of anhydrous thionyl chloride (
). Causality: acts as both the solvent and the reactant, ensuring pseudo-first-order kinetics and driving the equilibrium toward the acyl chloride[2]. -
Thermal Activation (75 °C): Reflux the mixture at 75 °C overnight[2]. Causality: 75 °C provides the precise thermal energy required to surpass the activation barrier (
) of the chlorosulfite intermediate without inducing thermal degradation of the heteroaromatic pyrazine core. -
Vacuum Distillation: Remove excess
under reduced pressure. Causality: Removing the volatile and byproducts prevents reverse protonation and isolates the kinetically sensitive acid chloride without the need for aqueous workup, which would cause immediate thermodynamic collapse (hydrolysis)[2].
Protocol 2: Thermodynamic Stability Profiling via In Situ ReactIR
To validate the success of Protocol 1 and establish the kinetic half-life of the batch, we utilize in situ Fourier Transform Infrared (FTIR) spectroscopy.
-
Solvation: Dissolve the crude quinoxaline-2-carbonyl chloride in 10 mL of anhydrous dichloromethane (DCM) under argon.
-
Baseline Establishment: Insert a ReactIR probe and establish a baseline, tracking the specific carbonyl stretch at 1785 cm⁻¹[5]. Causality: This specific wavenumber is unique to the high-energy acid chloride; its presence self-validates the success of the chlorination step[5].
-
Controlled Hydrolysis Assay: Inject exactly 1.0 equivalent of
dissolved in tetrahydrofuran (THF). -
Kinetic Monitoring: Monitor the decay of the 1785 cm⁻¹ peak and the emergence of the broad carboxylic acid C=O stretch (~1710 cm⁻¹). Causality: The rate of decay provides the kinetic stability profile (half-life) of the batch, allowing researchers to calculate the exact time window available for downstream amine coupling before thermodynamic degradation occurs.
Self-validating workflow for the synthesis and thermodynamic profiling of acid chlorides.
Implications for Drug Development
Understanding the thermodynamic instability of quinoxaline carbonyl chlorides is exactly what makes them powerful tools in drug discovery. Because the acid chloride resides in a high-energy thermodynamic well, it acts as an exceptionally potent electrophile. When reacted with complex, sterically hindered amines (such as 4,4-dimethylpiperidine), the reaction rapidly falls down the thermodynamic gradient to form highly stable amide or urea linkages[2]. This principle has been successfully utilized in the linear synthesis of 1,2,3,4-tetrahydroquinoxaline derivatives, which serve as potent modulators of Hepatitis B virus (HBV) nucleocapsid assembly[2]. By rigorously controlling the kinetic environment (anhydrous conditions, precise thermal limits), researchers can harness this thermodynamic instability to drive complex API synthesis to high yields.
References
-
Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
The Chemistry of the Carbonyl Group Source: University of Oxford URL:[Link]
-
Thermodynamic and Kinetic Requirements of A Reaction Source: Scribd URL:[Link]
Sources
- 1. Buy Quinoxaline-2-carbonyl chloride | 54745-92-5 [smolecule.com]
- 2. Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. users.ox.ac.uk [users.ox.ac.uk]
- 4. scribd.com [scribd.com]
- 5. N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide | 1903788-87-3 | Benchchem [benchchem.com]
- 6. Chapter 17 Exercises [research.cm.utexas.edu]
The 2,3-Dichloroquinoxaline Scaffold: A Privileged Gateway to Bioactive Heterocycles
Executive Summary
In the landscape of medicinal chemistry, 2,3-dichloroquinoxaline (DCQX) is not merely a reagent; it is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1] Its utility stems from the high electrophilicity of the C2 and C3 positions, which allows for sequential nucleophilic aromatic substitution (
This technical guide provides a rigorous analysis of the DCQX scaffold, detailing synthetic protocols, mechanistic insights, and structure-activity relationships (SAR) for drug development professionals.[2]
Part 1: Chemical Foundation & Reactivity Profile
The Electrophilic Engine
The quinoxaline ring is electron-deficient due to the two nitrogen atoms in the pyrazine ring. When chlorinated at positions 2 and 3, the electron density is further pulled from the carbon atoms, making them highly susceptible to nucleophilic attack.
-
Mechanism: The reaction proceeds via an Addition-Elimination (
) mechanism.[3] A nucleophile attacks the C2 position, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the chloride ion to restore aromaticity.[3] -
Selectivity Control: The second chlorine atom becomes slightly less reactive after the first substitution due to the electronic effects of the new substituent (unless the new group is strongly electron-withdrawing). However, without temperature control, symmetric di-substitution is the thermodynamic norm.
Visualization: Reactivity & Transformation Workflow
The following diagram illustrates the divergent synthesis pathways starting from the DCQX core.
Caption: Divergent synthetic pathways from 2,3-dichloroquinoxaline. Stepwise control allows access to asymmetric libraries.
Part 2: Strategic Synthesis Protocols
To ensure reproducibility and high yields, the following protocols utilize self-validating steps (TLC monitoring) and specific stoichiometry.
Protocol A: Synthesis of the Core (2,3-Dichloroquinoxaline)
Objective: Convert quinoxaline-2,3-dione into the reactive dichloro-intermediate.[4][5]
-
Reagents: Quinoxaline-2,3-dione (1.0 eq), Phosphorus Oxychloride (
, excess/solvent), DMF (catalytic drops). -
Setup: Flame-dried round-bottom flask with a reflux condenser and calcium chloride guard tube.
-
Procedure:
-
Suspend quinoxaline-2,3-dione in
(approx. 4 mL per gram of dione). -
Add 2-3 drops of DMF (catalyst).
-
Critical Step: Reflux at 100–110°C for 2–3 hours. The suspension will clear, indicating consumption of the starting material.
-
Validation: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The product is less polar than the dione.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour slowly onto crushed ice with vigorous stirring (Exothermic! Hydrolysis of excess
). -
Filter the resulting precipitate, wash with water until neutral pH, and dry.
-
Yield: Typically 70–90%.
-
Protocol B: Controlled Mono-Substitution (Asymmetric Synthesis)
Objective: Selectively displace one chlorine atom to create a "handle" for further modification.
-
Reagents: 2,3-Dichloroquinoxaline (1.0 eq), Nucleophile (e.g., Aniline or Thiol, 1.0 eq),
(1.2 eq), DMF or Acetonitrile. -
Procedure:
-
Dissolve DCQX in solvent at 0°C (Ice bath).[6]
-
Add base (
).[3][6] -
Add the nucleophile dropwise over 20 minutes. Causality: Slow addition at low temperature prevents high local concentrations of nucleophile, reducing the risk of di-substitution.
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).
-
-
Validation: TLC should show three spots if uncontrolled (Starting material, Mono, Di). A successful protocol shows predominantly the Mono spot.
-
Work-up: Pour into ice water. Filter the solid.[3][6][7] Recrystallize from ethanol.
Protocol C: Synthesis of Fused Thiazolo[4,5-b]quinoxalines
Objective: Create a tricyclic scaffold often associated with antifungal activity.
-
Reagents: 2,3-Dichloroquinoxaline (1.0 eq), Thiourea (1.1 eq), Ethanol.
-
Procedure:
-
Reflux the mixture in ethanol for 3–5 hours.
-
Mechanism: The sulfur attacks C2 (
), followed by the nitrogen attacking C3, closing the ring and expelling the second chloride.
-
-
Result: Formation of the thiazolo-fused ring system.
Part 3: Medicinal Chemistry & SAR[1][5][8][9]
The biological activity of quinoxaline derivatives is highly dependent on the substituents at positions 2 and 3 (or the fused ring nature).
Therapeutic Areas & SAR Logic
| Therapeutic Area | Key Substituents (SAR) | Mechanism of Action |
| Anticancer | C2: Amino/Anilino groups (H-bond donors).C3: Halogen or small alkyl.6/7-Position: Electron-withdrawing groups (e.g., | Kinase Inhibition: Mimics the adenine ring of ATP, binding to the hinge region of kinases (e.g., PI3K, mTOR).DNA Intercalation: Planar tricyclic derivatives intercalate between base pairs. |
| Antimicrobial | C2/C3: Symmetrical bis-thioethers or bis-amines.Fused: Thiazolo- or Triazolo-quinoxalines. | DNA Gyrase Inhibition: Similar to fluoroquinolones.Membrane Disruption: Lipophilic tails facilitate cell wall penetration. |
| Antiviral | C2: Hydrazone linkages.C3: Chloro or Methyl. | Interference with viral replication machinery (e.g., TMV replication). |
Visualization: Structure-Activity Relationship (SAR) Map
This diagram summarizes where to modify the scaffold for specific biological outcomes.
Caption: SAR Map indicating functionalization zones for targeted therapeutic outcomes.
Case Study Data
Recent studies have quantified the potency of these derivatives.[7][8][9]
-
Compound 4 (6-bromo-2-chloro-3-amino derivative): Demonstrated dual activity.[10][11]
-
Thiazolo[4,5-b]quinoxaline derivatives:
-
Predicted high probability of kinase inhibition (53%) and phosphodiesterase inhibition.
-
References
-
BenchChem. A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines.
-
National Institutes of Health (NIH). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines.
-
MDPI. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
-
Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
-
Taylor & Francis. Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives.
-
ACS Omega. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajprd.com [ajprd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
Strategic Derivatization of 2,3-Dichloroquinoxaline-5-carbonyl Chloride: A Technical Guide
Executive Summary
The 2,3-dichloroquinoxaline-5-carbonyl chloride intermediate represents a "tri-vector" electrophilic scaffold in medicinal chemistry. Unlike simple quinoxalines, this molecule possesses three distinct reactive sites with graded electrophilicity: the highly reactive acyl chloride at position C5, and the two imidoyl-like chlorides at positions C2 and C3.
This guide details the strategic utilization of this intermediate to access novel chemical space. By exploiting the differential reactivity between the acyl and aryl chlorides, researchers can synthesize complex, non-symmetrical pharmacophores with high regiocontrol. These derivatives show significant potential in oncology (kinase inhibition) and infectious disease (DNA gyrase inhibition) .
Chemical Architecture & Reactivity Profile
To effectively utilize this intermediate, one must understand its electronic landscape. The quinoxaline ring is electron-deficient (π-deficient), making the C2 and C3 positions susceptible to Nucleophilic Aromatic Substitution (
The Reactivity Hierarchy
The synthetic value lies in the chemoselectivity of the three leaving groups:
-
C5-Acyl Chloride (High Reactivity): Reacts rapidly with nucleophiles (amines, alcohols) at
to room temperature. This allows the installation of a "tail" or solubilizing group without disturbing the core ring chlorides. -
C2-Chloride (Medium Reactivity): Once the C5 position is derivatized, the C2 chloride is the next most reactive site for
, typically requiring mild heat ( ). -
C3-Chloride (Lower Reactivity): The final chloride requires higher temperatures (
) or catalysis to be displaced, allowing for the introduction of a different substituent than at C2.
Visualization: The Tri-Vector Derivatization Workflow
Caption: Sequential functionalization strategy exploiting the differential electrophilicity of the C5, C2, and C3 positions.
Biological Activity Potential[2][3][4][5][6][7][8][9][10][11][12][13]
Derivatives synthesized from this intermediate are particularly relevant for targets requiring a planar scaffold with extended hydrogen-bonding networks.
A. Oncology: Kinase Inhibition (VEGFR/EGFR)
The quinoxaline core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of protein kinases.
-
Mechanism: The N1 and N4 nitrogens function as hydrogen bond acceptors for the kinase hinge region.
-
Role of C5-Substituent: The amide derived from the C5-carbonyl chloride projects into the solvent-exposed region or the "gatekeeper" pocket, depending on the specific kinase. This is critical for selectivity and solubility .
-
Role of C2/C3 Substituents: these positions typically host hydrophobic aromatic rings that occupy the hydrophobic back-pocket (selectivity pocket) of the enzyme [1].
B. Antimicrobial: DNA Gyrase Inhibition
Quinoxalines are known DNA intercalators.[2]
-
Mechanism: The planar benzopyrazine ring slides between DNA base pairs.
-
C5-Modification: Attaching a cationic chain (e.g., via an amine linkage at C5) enhances affinity for the negatively charged DNA backbone, significantly lowering the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria like S. aureus [2].
Comparative Activity Data (Projected)
Based on SAR data of structurally related 2,3-disubstituted quinoxalines [3].
| Derivative Class | Target | Key Substituent (C2/C3) | Key Substituent (C5) | Activity Potential |
| Kinase Inhibitor | VEGFR-2 | 4-Chloroaniline / Thiol | Morpholine amide | |
| Antimicrobial | S. aureus | Hydrazine / Azide | N-Methylpiperazine | MIC |
| Antifungal | C. albicans | 1,2,4-Triazole fusion | Phenyl amide | Moderate |
Structure-Activity Relationship (SAR) Logic
The 5-position provides a unique steric environment compared to the more common 6-position. Substituents at C5 are peri to the N4 nitrogen and ortho to the C6 position.
-
Conformational Restriction: A bulky amide at C5 creates a steric clash with the C6 proton or the N4 lone pair, forcing the substituent out of plane. This induced atropisomerism can be exploited to fit into narrow enzymatic pockets.
-
Electronic Modulation: The carbonyl group at C5 is electron-withdrawing, further deactivating the ring and enhancing the rate of
at C2/C3 compared to a non-carboxylated quinoxaline.
Visualization: Pharmacophore Interaction Mode
Caption: Pharmacophore mapping of 5-carbonyl-2,3-disubstituted quinoxalines in a typical kinase active site.
Experimental Protocols
Protocol A: Synthesis of 2,3-Dichloroquinoxaline-5-carboxamide (Step 1)
This step secures the C5 position before modifying the core chlorides.
Reagents:
-
2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 eq)
-
Primary/Secondary Amine (1.1 eq)
-
Triethylamine (
) (1.5 eq) -
Dichloromethane (DCM) (anhydrous)
Methodology:
-
Preparation: Dissolve 2,3-dichloroquinoxaline-5-carbonyl chloride in anhydrous DCM under nitrogen atmosphere. Cool to
using an ice bath. -
Addition: Mix the target amine with
in a separate vial of DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Note: Slow addition prevents bis-substitution or side reactions at C2. -
Reaction: Stir at
for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). -
Workup: Wash with water (
), saturated , and brine. Dry over and concentrate in vacuo. -
Validation: Verify structure via
-NMR. Look for the disappearance of the acid chloride reactivity and appearance of amide signals.
Protocol B: Regioselective at C2 (Step 2)
This step introduces the first pharmacophore.
Reagents:
-
Intermediate from Step 1 (1.0 eq)
-
Aniline derivative or Phenol (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
DMF or Acetonitrile
Methodology:
-
Setup: Suspend the Intermediate and
in DMF. -
Reaction: Add the nucleophile. Heat to
. The electron-withdrawing nature of the C5-amide facilitates this substitution. -
Monitoring: Reaction is typically complete in 4-6 hours.
-
Purification: Pour into ice water. The product usually precipitates. Filter and recrystallize from Ethanol.
References
-
Ajani, O. O., et al. (2022). "A Comparative Guide to the Biological Activity of Substituted Quinoxaline Derivatives." BenchChem Technical Reports.
-
Pereira, J. A., et al. (2015). "Quinoxaline derivatives as antimicrobial agents: A review." European Journal of Medicinal Chemistry.
-
Galal, S. A., et al. (2011).[3] "Synthesis and biological evaluation of some new quinoxaline derivatives as potential anticancer and antimicrobial agents." Arabian Journal of Chemistry.
-
Burguete, A., et al. (2011). "Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters.
-
Eldehna, W. M., et al. (2017). "Design, synthesis and biological evaluation of 2,3-disubstituted and fused quinoxalines as potential anticancer and antimicrobial agents."[4] National Institutes of Health (PubMed).
Sources
Methodological & Application
using 2,3-Dichloroquinoxaline-5-carbonyl chloride in solid-phase peptide synthesis
Application Note: Strategic Macrocyclization using 2,3-Dichloroquinoxaline-5-carbonyl chloride in SPPS
Executive Summary
This guide details the protocol for utilizing 2,3-Dichloroquinoxaline-5-carbonyl chloride (DCQ-COCl) as a heterobifunctional scaffolding reagent in Solid-Phase Peptide Synthesis (SPPS). Unlike standard homobifunctional crosslinkers (e.g., dibromoxylene), DCQ-COCl enables a "Head-to-Sidechain" or "Sidechain-to-Sidechain" cyclization strategy with high regiocontrol.
Key Application: Synthesis of constrained, bicyclic, or "stapled" peptides targeting protein-protein interactions (PPIs). The reagent functions via a two-step mechanism:
-
Anchoring: Rapid acylation of a free amine (N-terminus or Lysine side chain) via the acid chloride.
-
Stapling: Nucleophilic aromatic substitution (
) of the dichloro-quinoxaline core by suitably positioned nucleophiles (typically Cysteine thiols).
Chemical Basis & Mechanism[1]
To ensure successful conjugation, researchers must distinguish between the two electrophilic centers on the DCQ-COCl molecule.
| Feature | Moiety | Reactivity Type | Target Nucleophile | Reaction Condition |
| Anchor | Acid Chloride (-COCl) | Nucleophilic Acyl Substitution | Fast, Base-mediated, Anhydrous | |
| Staple | 2,3-Dichloro-quinoxaline | Nucleophilic Aromatic Substitution ( | Thiols (Cys), | Slower, requires activation or heat |
Mechanistic Insight: The quinoxaline ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 4 pull electron density, activating the carbons at positions 2 and 3 for nucleophilic attack.
-
Step 1 (Anchoring): The highly reactive acid chloride creates a stable amide bond. This must be performed before exposing the nucleophiles intended for the stapling step to avoid premature polymerization.
-
Step 2 (Cyclization): The anchored quinoxaline moiety is positioned effectively (high local concentration) to react with intramolecular thiols, displacing the chlorides to form stable thioether linkages.
Experimental Workflow (Visualization)
The following diagram illustrates the critical path for On-Resin Anchoring followed by Cyclization.
Figure 1: Strategic workflow for on-resin anchoring and cyclization.[1] Note the requirement for selective deprotection if cyclizing on-resin.
Detailed Protocols
Phase A: Preparation and Handling
-
Storage: Store DCQ-COCl at -20°C under argon. Acid chlorides hydrolyze rapidly in moist air to form the carboxylic acid, which is significantly less reactive and requires coupling reagents (HATU/DIC) to activate, complicating the protocol.
-
Solvents: Use anhydrous Dichloromethane (DCM) or N-methyl-2-pyrrolidone (NMP) for the anchoring step.
Phase B: Scaffold Anchoring (The "Head" Attachment)
Context: This step attaches the quinoxaline to the N-terminus.[2] Prerequisite: Fmoc group removed from N-terminus. Side chains (especially Lys, Ser, Thr) must be fully protected.
-
Wash Resin: Wash resin 3x with anhydrous DCM to remove traces of DMF/Piperidine (amines cause hydrolysis).
-
Prepare Solution: Dissolve DCQ-COCl (3.0 eq) in anhydrous DCM.
-
Note: If solubility is poor, add a minimal amount of dry DMF.
-
-
Add Base: Add DIPEA (Diisopropylethylamine, 5.0 eq) to the resin slurry immediately before adding the DCQ-COCl solution.
-
Critical: Do NOT use HOBt, HOAt, or Oxyma. These are nucleophilic and will react with the acid chloride, forming an active ester that is less reactive than the chloride itself.
-
-
Reaction: Shake at Room Temperature (RT) for 30–45 minutes .
-
Monitoring: Perform a Kaiser Test (Ninhydrin). It should be negative (colorless beads), indicating complete capping of the amine.
-
-
Wash: Wash extensively with DCM (5x) followed by DMF (5x) to remove hydrolyzed acid and excess reagent.
Phase C: Macrocyclization (The "Staple")
Context: Reacting the anchored 2,3-dichloro motif with Cysteine residues. Strategy:On-Resin Cyclization is recommended to utilize the "Pseudo-Dilution" effect, minimizing intermolecular dimerization.[3]
Prerequisite: The peptide must contain Cysteine residues protected with acid-labile groups that can be removed without cleaving the peptide from the resin (e.g., Mmt or StBu ), OR this step is performed after global cleavage in solution. Below describes the On-Resin Mmt (Monomethoxytrityl) strategy.
-
Selective Deprotection (Mmt Removal):
-
Treat resin with 1% TFA / 5% TIS / DCM (flow wash) for 10 x 2 minutes.
-
Visual Cue: Solution turns yellow/orange (trityl cation) and then fades. Continue until solution is clear.
-
Neutralization: Wash resin with 5% DIPEA/DMF (3x) to neutralize the TFA and activate the thiol (deprotonate SH to S-).
-
-
Cyclization Reaction:
-
Suspend resin in DMF (degassed/Argon sparged). Oxygen can cause disulfide formation between cysteines, competing with the quinoxaline stapling.
-
Add DIPEA (5-10 eq) .
-
Heat is often required to drive the substitution of the second chlorine. Shake at 40°C - 50°C for 2–4 hours .
-
Note: The first chlorine displacement is fast; the second is slower due to the ring becoming less electron-deficient after the first donation from the sulfur.
-
-
Global Cleavage:
-
Cleave using standard cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT .
-
Caution: Avoid using large amounts of silane scavengers if they are not needed, as they can sometimes reduce the quinoxaline ring, though this is rare with standard TFA cocktails.
Troubleshooting & QC
| Observation | Probable Cause | Corrective Action |
| Mass Spec: +18 Da (Hydrolysis) | Acid chloride hydrolyzed before coupling. | Use strictly anhydrous DCM. Increase eq of DCQ-COCl. Ensure bottle is sealed under Argon. |
| Mass Spec: +36/38 Da (HCl) | Incomplete washing of HCl salts. | Increase DIPEA washes after coupling. |
| Mass Spec: Mono-substitution | Incomplete cyclization (One Cys reacted). | Increase cyclization temperature to 60°C. Extend time to 12h. Ensure solvent is degassed (prevent disulfide competition). |
| Fluorescence Background | Quinoxaline is inherently fluorescent. | This is expected. Use this property for analytical tracking (Excitation ~350nm). |
References
- Synthesis of Quinoxaline-Based Peptide Macrocycles (General Methodology) Source: BenchChem Technical Protocols.
-
Solid-Phase Synthesis of Quinoxaline-Containing Peptides
- Title: Direct solid-phase synthesis of quinoxaline-containing peptides.
- Source: ResearchG
-
URL:[Link]
-
Peptide Stapling Mechanisms (Thiol-Ene and SnAr)
-
Reactivity of 2,3-Dichloroquinoxaline
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sci-Hub. Multicomponent Reaction Toolbox for Peptide Macrocyclization and Stapling / Chemical Reviews, 2019 [sci-hub.jp]
- 7. Peptide Macrocyclization Strategies - Macro-Cyclic Peptides - QYAOBIO [qyaobio.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
Application Notes & Protocols: Strategic Derivatization of 2,3-Dichloroquinoxaline-5-carbonyl Chloride
Abstract
This document provides a comprehensive technical guide for the strategic derivatization of 2,3-Dichloroquinoxaline-5-carbonyl chloride, a highly versatile scaffold for drug discovery and materials science. Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The subject molecule offers two distinct and chemically orthogonal reactive sites: a highly electrophilic carbonyl chloride at the C5 position and two reactive chlorine atoms at the C2 and C3 positions susceptible to nucleophilic aromatic substitution (SNAr). This guide details robust, step-by-step protocols for the selective modification of these sites, explains the chemical principles underpinning the methodologies, and provides workflows for the purification and characterization of the resulting derivatives.
Introduction: The Strategic Value of 2,3-Dichloroquinoxaline-5-carbonyl Chloride
The quinoxaline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[3][4] 2,3-Dichloroquinoxaline-5-carbonyl chloride is a particularly valuable building block because it allows for controlled, sequential diversification. The carbonyl chloride is significantly more reactive than the chloro-substituents on the pyrazine ring, enabling selective acylation reactions with a wide range of nucleophiles under mild conditions. The resulting 5-substituted amide or ester derivatives retain the 2,3-dichloroquinoxaline core, which can then be further modified via SNAr reactions to build a library of complex molecules.[5][6] This stepwise approach is fundamental to creating diverse chemical libraries for screening and structure-activity relationship (SAR) studies.
Below is a diagram illustrating the key reactive sites on the parent molecule.
Caption: Key reactive sites for derivatization on the parent scaffold.
Protocol I: Selective Amidation of the Carbonyl Chloride
This protocol focuses on the selective reaction of nucleophiles at the C5-carbonyl chloride position, leaving the C2 and C3 chloro-substituents intact. The high reactivity of the acyl chloride allows this transformation to occur under mild conditions where the SNAr reaction is kinetically disfavored.
Principle and Mechanistic Insight
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion, generating the stable amide and hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Detailed Step-by-Step Protocol: Synthesis of N-benzyl-2,3-dichloroquinoxaline-5-carboxamide
Materials:
-
2,3-Dichloroquinoxaline-5-carbonyl chloride
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate and Hexane (for chromatography)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of benzylamine (1.1 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[8][9]
-
Combine the pure fractions and evaporate the solvent to yield the final product as a solid.
-
Data Summary and Expected Outcomes
The following table outlines typical reaction parameters for the amidation with various primary and secondary amines.
| Nucleophile (Amine) | Stoichiometry (eq) | Base (eq) | Solvent | Time (h) | Typical Yield (%) |
| Benzylamine | 1.1 | TEA (1.2) | DCM | 2-4 | >90% |
| Morpholine | 1.1 | TEA (1.2) | DCM | 2-4 | >90% |
| Aniline | 1.1 | TEA (1.2) | DCM | 3-5 | 80-90% |
| Piperidine | 1.1 | TEA (1.2) | DCM | 1-3 | >95% |
Protocol II: Nucleophilic Aromatic Substitution (SNAr) at C2/C3
Once the C5-carboxamide is formed, the C2 and C3 positions become targets for diversification. The electron-withdrawing nature of the quinoxaline ring system facilitates SNAr reactions.[6] This protocol describes the monosubstitution of a chlorine atom, which can be achieved by controlling the reaction stoichiometry and temperature.[3][5]
Principle and Mechanistic Insight
The SNAr reaction proceeds through a two-step addition-elimination mechanism. A potent nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C2 or C3), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. Using one equivalent of the nucleophile at a controlled temperature favors monosubstitution.[5]
Detailed Step-by-Step Protocol: Synthesis of 2-amino-3-chloro-N-benzylquinoxaline-5-carboxamide
Materials:
-
N-benzyl-2,3-dichloroquinoxaline-5-carboxamide (from Protocol I)
-
Ammonia (7 N solution in Methanol) or other amine nucleophile
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Potassium Carbonate (K₂CO₃) (if using an amine salt)
-
Standard laboratory glassware for heating under reflux
Procedure:
-
Reaction Setup: Dissolve N-benzyl-2,3-dichloroquinoxaline-5-carboxamide (1.0 eq) in a suitable solvent like DMF or Ethanol in a round-bottom flask.
-
Reagent Addition: Add the amine nucleophile. For this example, add a 7 N solution of ammonia in methanol (1.5 - 2.0 eq). For less reactive amines, a base like K₂CO₃ may be required and gentle heating may be necessary.[5]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature and time depend on the nucleophilicity of the amine. Monitor the reaction closely by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water to precipitate the product.
-
-
Purification:
General Workflow Visualization
The overall process from starting material to a di-functionalized derivative is outlined below.
Caption: General experimental workflow for sequential derivatization.
Analytical Characterization
Robust analytical methods are essential to confirm the structure and purity of the synthesized derivatives.[10]
-
¹H NMR Spectroscopy: Used to confirm the structure. Expect to see the disappearance of the amine N-H protons (if applicable) and the appearance of an amide N-H signal. SNAr reactions will show new signals corresponding to the introduced nucleophile.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[7]
-
Infrared (IR) Spectroscopy: The C=O stretch of the starting carbonyl chloride (~1770-1800 cm⁻¹) will be replaced by a strong amide C=O stretch (~1630-1680 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[11]
Conclusion
2,3-Dichloroquinoxaline-5-carbonyl chloride is a powerful and versatile building block for constructing libraries of novel quinoxaline derivatives. The distinct reactivity of its functional groups allows for a controlled and strategic approach to synthesis. By first targeting the highly reactive C5-carbonyl chloride for amidation or esterification, researchers can create a stable intermediate that is primed for subsequent diversification at the C2 and C3 positions via nucleophilic aromatic substitution. The protocols outlined in this guide provide a reliable foundation for exploring the vast chemical space accessible from this scaffold, paving the way for the discovery of new therapeutic agents and advanced materials.
References
- BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
- PubMed. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS.
- BenchChem. (2025).
- PMC. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
- BenchChem. (2025).
- Smolecule. (2023). Buy Quinoxaline-2-carbonyl chloride | 54745-92-5.
- Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
- Heterocyclic Communications. (2023).
- IJRAR.org. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY.
- MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
- BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines.
- ACG Publications. (2013).
- eCommons. (2023).
- ResearchGate. (2025). Deciphering the Reactivity of Quinoxaline | Request PDF.
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- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
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- 9. acgpubs.org [acgpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Sequential Functionalization of 2,3-Dichloroquinoxaline-5-carbonyl chloride
This Application Note is designed for researchers and medicinal chemists focusing on the precision functionalization of 2,3-Dichloroquinoxaline-5-carbonyl chloride . This scaffold represents a "trifunctional" electrophilic core, offering three distinct sites for nucleophilic attack, governed by a strict reactivity hierarchy.
The following guide synthesizes mechanistic insights with practical protocols to enable the construction of complex quinoxaline libraries.
Executive Summary & Reactivity Analysis
2,3-Dichloroquinoxaline-5-carbonyl chloride is a high-value heterocyclic building block. Its utility stems from the ability to sequentially introduce three different nucleophiles (Nu1, Nu2, Nu3) in a defined order.
The Reactivity Hierarchy
To avoid polymerization or intractable mixtures, one must respect the electrophilic hierarchy of the molecule. The reactivity order is governed by electronic activation and steric accessibility :
-
Site A (C5-Carbonyl Chloride): Most Reactive. The acyl chloride is highly electrophilic and sterically accessible. It reacts with nucleophiles (amines, alcohols) at < 0°C .
-
Site B (C2-Chlorine): Moderately Reactive. Once the C5 position is functionalized (e.g., to an amide), the C2 position becomes the preferred site for Nucleophilic Aromatic Substitution (
). It is electronically activated by the pyrazine ring nitrogens but is sterically more accessible than C3. -
Site C (C3-Chlorine): Least Reactive (Relatively). The C3 position is "peri" to the C5 substituent. The steric bulk of the newly formed group at C5 shields C3, making it kinetically slower to react than C2.
Reactivity Map
The following diagram illustrates the logical workflow for sequential substitution.
Caption: Sequential functionalization strategy based on electrophilicity and steric hindrance.
Experimental Protocols
Protocol 1: C5-Functionalization (Acylation)
Objective: To install the first diversity element at the carbonyl position without disturbing the chloro-quinoxaline core.
Critical Factor: Temperature control is vital. Elevated temperatures will trigger premature
-
Reagents:
-
Substrate: 2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 equiv)
-
Nucleophile 1: Primary/Secondary Amine or Alcohol (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the substrate in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Addition: Mix Nucleophile 1 and Base in a separate vial with minimal DCM. Add this mixture dropwise to the substrate solution over 15–20 minutes.
-
Why? Slow addition prevents localized heating and high concentrations of nucleophile, minimizing side reactions at the ring chlorines.
-
-
Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (the amide is usually more polar than the acid chloride).
-
Workup: Quench with cold water. Wash the organic layer with 0.1 M HCl (to remove excess amine/base), then brine. Dry over
and concentrate. -
Purification: Usually not required if stoichiometry is strict. If needed, perform a short silica plug filtration.
Protocol 2: Regioselective C2-Amination ( -1)
Objective: To selectively substitute the chlorine at C2. Mechanism: The C5-amide installed in Protocol 1 acts as a steric block for C3, directing the incoming nucleophile to C2.
-
Reagents:
-
Substrate: Product from Protocol 1 (1.0 equiv)
-
Nucleophile 2: Amine (1.0–1.1 equiv)[1]
-
Base:
(2.0 equiv) or TEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Setup: Dissolve the substrate in MeCN (0.1–0.2 M).
-
Reaction: Add the Base and Nucleophile 2. Stir at Room Temperature (20–25°C) .
-
Note: Unlike standard 2,3-dichloroquinoxaline which often requires heating, the electron-withdrawing C5-carbonyl group activates the ring, allowing reaction at lower temperatures.
-
-
Monitoring: Check LC-MS or TLC every hour.
-
Endpoint: Disappearance of starting material.
-
Warning: If the reaction is pushed too long or heated prematurely, the C3-substituted (bis-product) will form.
-
-
Workup: Dilute with water to precipitate the product (if solid) or extract with Ethyl Acetate.
-
Validation: Confirm regiochemistry using 1H NMR (NOE experiments between the C5-amide substituent and the ring protons/substituents).
Protocol 3: C3-Amination ( -2)
Objective: To substitute the final chlorine at C3, requiring harsher conditions.
-
Reagents:
-
Substrate: Product from Protocol 2 (1.0 equiv)
-
Nucleophile 3: Amine, Thiol, or Alkoxide (Excess: 2.0–3.0 equiv)
-
Base:
or (3.0 equiv) -
Solvent: DMSO or NMP (for high heat) or Dioxane.
-
Procedure:
-
Setup: Combine substrate, Nucleophile 3, and base in the solvent.
-
Reaction: Heat to 80°C – 120°C .
-
Microwave Option: 100°C for 10–30 mins is often more efficient.
-
-
Workup: Standard aqueous extraction or precipitation.
Data Summary & Optimization
| Variable | Protocol 1 (C5-COCl) | Protocol 2 (C2-Cl) | Protocol 3 (C3-Cl) |
| Primary Electrophile | Acyl Chloride | Heteroaryl Chloride | Heteroaryl Chloride |
| Key Driver | High Intrinsic Reactivity | Electronic Activation + Steric Access | Forcing Conditions |
| Temperature | -10°C to 0°C | 20°C to 40°C | 80°C to 120°C |
| Stoichiometry (Nu) | 1.0 equiv (Strict) | 1.0–1.1 equiv | 2.0+ equiv |
| Common Pitfall | Hydrolysis (Keep Dry) | Bis-substitution (Keep Cool) | Incomplete Reaction |
Troubleshooting Guide
-
Problem: Formation of bis-substituted product during Protocol 2.
-
Solution: Lower the temperature to 0°C. Ensure the nucleophile is added slowly. Verify that the C5-substituent is bulky enough to provide steric differentiation; if the C5-group is small (e.g., -COOMe), regioselectivity may decrease.
-
-
Problem: Hydrolysis of the Acid Chloride.
-
Solution: Use fresh, anhydrous DCM. If the starting material has degraded to the carboxylic acid, activate it in situ with
or Oxalyl Chloride/DMF before adding the amine.
-
References
-
General Reactivity of 2,3-Dichloroquinoxaline
-
Mechanistic Insights on Regioselectivity
-
Title: Regioselective Nucleophilic Aromatic Substitution of Dichloroquinoxalines.[4]
- Source: BenchChem Technical Guides.
-
-
Analogous Regioselectivity in 5-Substituted Systems
- Title: Regioselective synthesis of 4,5-dialkoxy-2-nitroanilines (Peri-effect analogies).
- Source: ResearchG
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Synthesis of Novel Fluorophores Using 2,3-Dichloroquinoxaline-5-carbonyl Chloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 2,3-Dichloroquinoxaline-5-carbonyl chloride as a versatile scaffold for the synthesis of novel fluorescent probes. We delve into the fundamental chemical principles governing the reactivity of this heterocycle, offering a rationale for experimental design. A detailed, step-by-step protocol for the synthesis of a representative solvatochromic probe, N-(4-(dimethylamino)phenyl)-2,3-bis(morpholino)quinoxaline-5-carboxamide, is presented, complete with characterization data and an application protocol for cell imaging. This guide is intended for researchers in chemistry, biology, and drug development seeking to create custom fluorescent tools for advanced imaging and sensing applications.
Introduction: The Quinoxaline Scaffold in Fluorescent Probe Design
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] Their rigid, aromatic structure forms the core of many biologically active compounds and, critically for this guide, serves as an excellent platform for the construction of high-performance fluorophores.[2][3] The electron-deficient nature of the pyrazine ring within the quinoxaline system makes it an ideal building block for creating "push-pull" dyes, where electron-donating groups and electron-accepting groups are strategically placed to induce desirable photophysical properties such as large Stokes shifts and environmental sensitivity.[4]
The starting material, 2,3-Dichloroquinoxaline-5-carbonyl chloride, is a particularly powerful trifunctional building block. Its utility stems from three distinct reactive sites, allowing for a controlled, sequential synthesis of complex molecular architectures. The chlorine atoms at the C2 and C3 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the carbonyl chloride at the C5 position offers a classic site for acylation reactions.[1][5] This multi-faceted reactivity enables the precise tuning of the resulting probe's electronic and, consequently, its photophysical properties.
The Chemistry of 2,3-Dichloroquinoxaline-5-carbonyl Chloride
The synthetic strategy hinges on the differential reactivity of the three electrophilic centers. The carbonyl chloride is significantly more reactive towards nucleophiles (like amines and alcohols) than the chloro-substituents on the aromatic ring. This allows for the selective functionalization of the C5 position as a primary step.
The subsequent substitution of the C2 and C3 chlorine atoms is a classic example of an SNAr reaction.[1] The rate and selectivity of this reaction can be controlled by several factors:
-
Nucleophile Strength: Stronger nucleophiles (e.g., secondary amines like morpholine or piperidine) react more readily.
-
Temperature: Higher temperatures are often required to achieve di-substitution. By carefully controlling the temperature and stoichiometry, it is possible to achieve mono-substitution at the C2 position, followed by the introduction of a different nucleophile at the C3 position.[5]
-
Catalysis: While often not strictly necessary with potent nucleophiles, bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are used to scavenge the HCl byproduct.
This controlled, stepwise approach is fundamental to creating a diverse library of probes from a single, versatile starting material.
General Reaction Pathway
The overall synthetic logic involves a three-step sequential addition of nucleophiles.
Caption: General workflow for functionalizing the trifunctional quinoxaline scaffold.
Experimental Protocol: Synthesis of a Solvatochromic Quinoxaline Probe
This section details the synthesis of N-(4-(dimethylamino)phenyl)-2,3-bis(morpholino)quinoxaline-5-carboxamide, a probe designed to exhibit solvatochromism due to its intramolecular charge-transfer (ICT) character. The electron-donating dimethylamino and morpholino groups act as the "push" components, while the electron-deficient quinoxaline core serves as the "pull".
Materials and Reagents
-
2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS: 17880-88-5)[6]
-
N,N-Dimethyl-p-phenylenediamine
-
Morpholine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Synthesis
Caption: Detailed workflow for the synthesis of the target fluorescent probe.
Protocol:
-
Step 1: Synthesis of N-(4-(dimethylamino)phenyl)-2,3-dichloroquinoxaline-5-carboxamide (Intermediate 1)
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 eq).
-
Dissolve in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve N,N-Dimethyl-p-phenylenediamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled carbonyl chloride solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of N-(4-(dimethylamino)phenyl)-2,3-bis(morpholino)quinoxaline-5-carboxamide (Final Probe)
-
Transfer the crude Intermediate 1 to a round-bottom flask.
-
Add anhydrous DMF, followed by morpholine (3.0 eq) and triethylamine (3.0 eq).
-
Heat the reaction mixture to 100°C and stir for 12 hours. Monitor the disappearance of the starting material by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker of cold water. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the final probe as a yellow solid.
-
Characterization of the Synthesized Probe
The identity and purity of the synthesized probe should be confirmed using standard analytical techniques. The photophysical properties are essential for its function as a fluorescent probe.
Structural and Photophysical Data
| Parameter | Technique | Expected Result |
| Identity | ¹H & ¹³C NMR | Peaks corresponding to the quinoxaline, dimethylaminophenyl, and morpholino protons and carbons. |
| Mass | HRMS (ESI+) | Calculated m/z value for [M+H]⁺. |
| Purity | HPLC | >95% purity. |
| UV-Vis Absorption | Spectroscopy (in Dichloromethane) | λmax, abs ≈ 420-440 nm |
| Fluorescence Emission | Spectroscopy (in Dichloromethane) | λmax, em ≈ 520-550 nm |
| Stokes Shift | Calculated | >100 nm |
| Quantum Yield (Φ) | Relative to a standard (e.g., Quinine Sulfate) | Expected to be moderate (0.1-0.4), and solvent-dependent. |
Note: Photophysical properties of quinoxaline dyes are highly dependent on their substitution pattern and solvent environment. The values above are representative estimates.[7][8]
Application Protocol: Live-Cell Imaging
The synthesized probe's sensitivity to its environment can be leveraged for imaging cellular structures. Its lipophilic character suggests it may preferentially accumulate in lipid-rich environments like cell membranes or lipid droplets.
Workflow for Cell Staining and Imaging
Caption: Step-by-step protocol for using the quinoxaline probe in live-cell fluorescence microscopy.
Protocol:
-
Cell Preparation: Seed HeLa cells (or another suitable cell line) onto glass-bottom confocal dishes and culture in appropriate media until they reach 60-70% confluency.
-
Probe Loading: Prepare a 1 mM stock solution of the quinoxaline probe in DMSO. Dilute this stock solution in pre-warmed cell culture medium to a final working concentration of 1-5 µM.
-
Staining: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess, unbound probe.
-
Imaging: Add fresh PBS or imaging buffer to the dish. Visualize the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation at ~405-420 nm, emission collected at ~500-550 nm). The specific localization of the probe within the cell will provide insights into its biophysical interactions.
Conclusion
2,3-Dichloroquinoxaline-5-carbonyl chloride is a highly valuable and versatile starting material for the rational design and synthesis of functional fluorescent probes. The ability to selectively and sequentially modify three distinct positions on the scaffold provides chemists with a powerful tool to fine-tune photophysical properties and introduce functionalities for specific biological targeting or sensing applications. The protocols outlined herein provide a robust framework for developing novel quinoxaline-based probes for advanced bioimaging.[9][10]
References
-
Title: Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging Source: Journal of the American Chemical Society URL: [Link]
-
Title: NIR Dyes for Bioimaging Applications Source: CORE URL: [Link]
-
Title: Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging Source: PMC URL: [Link]
-
Title: Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media Source: MDPI URL: [Link]
-
Title: Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Source: Arisbe URL: [Link]
-
Title: NIR Dyes for Bioimaging Applications Source: PMC - NIH URL: [Link]
-
Title: Synthesis and fluorescent properties of quinoxaline derived ionic liquids Source: ScienceDirect URL: [Link]
-
Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Source: Crimson Publishers URL: [Link]
-
Title: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates Source: PMC URL: [Link]
-
Title: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates Source: ResearchGate URL: [Link]
-
Title: Synthesis of fluorescent probes Source: Rsc.org URL: [Link]
-
Title: Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes Source: MDPI URL: [Link]
-
Title: Photophysical properties of quinoxaline derivatives and fi lm... Source: ResearchGate URL: [Link]
-
Title: Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling Source: ResearchGate URL: [Link]
-
Title: A thienoquinoxaline and a styryl-quinoxaline as new fluorescent probes for amyloid-β fibrils Source: ScienceDirect URL: [Link]
-
Title: Chemistry of 2,3-Dichloroquinoxalines | Request PDF Source: ResearchGate URL: [Link]
-
Title: Fluorophores to Synthesize Small-Molecule Fluorescent Probes Source: Labinsights URL: [Link]
-
Title: Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application Source: Trends in Sciences URL: [Link]
-
Title: Structural-Property Relationship in Pyrazino[2,3-g]quinoxaline Derivatives: Morphology, Photophysical, and Waveguide Source: Squarespace URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 6. 2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE | 17880-88-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
catalytic acylation using 2,3-Dichloroquinoxaline-5-carbonyl chloride
Application Note: Catalytic Acylation and Sequential SNAr Derivatization Using 2,3-Dichloroquinoxaline-5-carbonyl Chloride
Executive Summary
In modern drug discovery and advanced materials science, the rapid assembly of complex, multi-functionalized scaffolds is paramount. 2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS: 1919-39-7) serves as a highly versatile, bifunctional building block. It features an acyl chloride moiety for rapid, high-yielding attachment to target molecules (via catalytic acylation) and a 2,3-dichloroquinoxaline core primed for sequential Nucleophilic Aromatic Substitution (SNAr). This guide details the mechanistic causality and self-validating protocols required to harness this compound for the synthesis of targeted therapeutics, such as antitubercular and antischistosomal agents.
Mechanistic Causality: The Logic of Experimental Design
To successfully utilize this building block, one must understand the distinct electronic environments of its two reactive zones:
Phase 1: DMAP-Catalyzed Acylation Standard acylation using pyridine often fails or proceeds sluggishly with sterically hindered amines or secondary alcohols common in drug libraries. The addition of 4-Dimethylaminopyridine (DMAP) fundamentally alters the reaction pathway. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate accelerates the acyl-transfer rate by up to 10,000-fold compared to standard pyridine bases [1]. The auxiliary base (e.g., Triethylamine) is employed strictly to scavenge the resulting HCl and regenerate the DMAP catalyst [2].
Figure 1: Catalytic cycle of DMAP-mediated acylation forming the N-acylpyridinium intermediate.
Phase 2: Sequential SNAr Derivatization Once the scaffold is attached via the C5-carbonyl, the 2,3-dichloroquinoxaline core acts as a highly reactive electrophile. The electron-deficient nature of the pyrazine ring makes the C2 and C3 chlorines excellent leaving groups [3]. Because the newly formed C5-amide/ester exerts a mild, asymmetric electronic influence across the ring system, the C2 and C3 positions exhibit differential reactivity. By strictly controlling the temperature, chemists can achieve regioselective mono-substitution at 60 °C, followed by a second substitution at elevated temperatures (120 °C) to yield diverse, bis-functionalized pharmacophores [4].
Figure 2: Workflow of bifunctional derivatization using 2,3-dichloroquinoxaline-5-carbonyl chloride.
Quantitative Reaction Parameters
The following table summarizes the optimized empirical parameters for the three-stage derivatization process.
| Reaction Phase | Reagents & Catalysts | Preferred Solvent | Temperature | Time | Expected Yield |
| Phase 1: Acylation | DMAP (0.1 eq), Et3N (1.5 eq) | Anhydrous DCM | 0 °C → RT | 2–4 h | 85–95% |
| Phase 2: Mono-SNAr | Nucleophile 1 (1.1 eq), K2CO3 (2.0 eq) | DMF or MeCN | 60 °C | 4–8 h | 75–85% |
| Phase 3: Bis-SNAr | Nucleophile 2 (2.5 eq), DIPEA (3.0 eq) | NMP or DMF | 120 °C (or MW) | 12–24 h | 60–80% |
Self-Validating Experimental Protocols
Safety Note: 2,3-Dichloroquinoxaline-5-carbonyl chloride is corrosive and moisture-sensitive. Handle exclusively in a fume hood under an inert atmosphere.
Protocol A: DMAP-Catalyzed Acylation of Primary Amines
Objective: Attach the quinoxaline scaffold to a target amine without hydrolyzing the acyl chloride.
-
Preparation: Flame-dry a round-bottom flask. Add the target amine (1.0 mmol) and dissolve in anhydrous CH2Cl2 (10 mL) under an Argon atmosphere.
-
Catalyst & Base Addition: Add Triethylamine (1.5 mmol, 210 µL) followed by DMAP (0.1 mmol, 12.2 mg). Stir for 5 minutes at room temperature.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2,3-Dichloroquinoxaline-5-carbonyl chloride (1.1 mmol, 287 mg) dropwise as a solution in CH2Cl2 (5 mL) over 15 minutes.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature.
-
Self-Validation Checkpoint 1: The clear solution will gradually turn into a cloudy suspension. This precipitation is Et3N·HCl, providing immediate visual confirmation that the acylation is proceeding and HCl is being successfully scavenged.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The highly polar N-acylpyridinium intermediate will not elute, but the consumption of the starting amine and the appearance of the less polar amide product validate completion.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract with CH2Cl2 (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol B: Regioselective Mono-SNAr Derivatization
Objective: Substitute the first chlorine atom while preserving the second for downstream functionalization.
-
Setup: Dissolve the acylated intermediate from Protocol A (1.0 mmol) in anhydrous DMF (8 mL).
-
Reagent Addition: Add anhydrous K2CO3 (2.0 mmol, 276 mg) and the first nucleophile (e.g., a secondary aliphatic amine, 1.1 mmol).
-
Heating: Heat the mixture strictly to 60 °C.
-
Self-Validation Checkpoint 2: Temperature control is the primary validation metric here. Exceeding 75 °C will trigger the formation of the bis-substituted byproduct. LC-MS monitoring should show a mass shift corresponding to the loss of one chlorine isotope pattern (transitioning from a 9:6:1 dichloro isotope signature to a 3:1 monochloro signature).
-
-
Isolation: After 6 hours, cool to room temperature and pour into ice water (30 mL). The mono-SNAr product typically precipitates. Filter, wash with cold water, and dry under high vacuum.
Protocol C: High-Temperature Bis-SNAr Functionalization
Objective: Force the substitution of the highly deactivated remaining chlorine atom.
-
Setup: Suspend the mono-SNAr product (1.0 mmol) in NMP (5 mL).
-
Reagent Addition: Add an excess of the second nucleophile (e.g., an aniline derivative, 2.5 mmol) and DIPEA (3.0 mmol, 520 µL).
-
Robust Heating: Heat the reaction to 120 °C using an oil bath, or subject to microwave irradiation (150 W, 120 °C) for 45 minutes.
-
Self-Validation Checkpoint 3: The second SNAr reaction requires overcoming a significant activation energy barrier due to the electron-donating effect of the first inserted nucleophile. Complete dissolution of the starting material and a distinct color change (often deepening to dark yellow/orange due to extended conjugation) validate the progression of this step.
-
-
Purification: Dilute with EtOAc (30 mL), wash extensively with water (5 × 20 mL) to remove NMP, dry the organic layer, and purify via flash column chromatography.
References
- IV.
- 4-(N,N-Dimethylamino)
- Source: udayton.
- Source: asm.
Microwave-Assisted Synthesis and Functionalization of 2,3-Dichloroquinoxaline-5-carbonyl chloride: A Trifunctional Scaffold
Executive Summary
In modern medicinal chemistry and materials science, the quinoxaline core is a privileged scaffold. While 2,3-dichloroquinoxaline (DCQX) is widely recognized as a versatile building block for carbon-heteroatom bond formation[1], 2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS: 1919-39-7) elevates this utility by acting as a highly reactive, trifunctional electrophile.
This application note provides a comprehensive guide to the chemoselective, microwave-assisted functionalization of this scaffold. By leveraging the differential reactivity of its three electrophilic sites, researchers can rapidly synthesize highly constrained, asymmetrically substituted quinoxalines.
Mechanistic Causality: The Trifunctional Hierarchy
To successfully manipulate 2,3-dichloroquinoxaline-5-carbonyl chloride, one must understand the electronic and steric causality governing its reactivity. The functionalization follows a strict kinetic hierarchy:
-
Acyl Chloride Reactivity (Fastest): The C5-carbonyl chloride is the most electrophilic site. It undergoes rapid nucleophilic acyl substitution with amines or alcohols. This reaction has the lowest activation energy and proceeds readily even at low temperatures.
-
Regioselective SNAr 1 (Kinetically Favored): The nucleophilic aromatic substitution (SNAr) on the quinoxaline ring proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2]. The newly formed 5-carboxamide group is electron-withdrawing, which activates the pyrazine ring. However, historically noted in the synthesis of reactive dyes, the 5-position substituent introduces significant steric hindrance over the adjacent C4a and N4 regions[3]. Consequently, the first SNAr nucleophile preferentially attacks the less sterically shielded C2-position.
-
Forcing SNAr 2 (High Activation Energy): The introduction of the first nucleophile (e.g., an amino or ether group) donates electron density into the quinoxaline ring, raising the Lowest Unoccupied Molecular Orbital (LUMO) and deactivating the remaining C3-Cl bond[4]. Combined with the steric shielding from the 5-carboxamide group, the second SNAr requires forcing conditions.
The Microwave Advantage
Under conventional thermal heating, overcoming the activation barrier for the second SNAr reaction can take over 24 hours at reflux, often leading to thermal degradation and poor yields (~60%)[4]. Microwave (MW) irradiation provides rapid, uniform dielectric heating that directly excites the polar solvent and reactants. This efficiently overcomes the high activation energy barrier of the deactivated C3-position, reducing reaction times to under an hour and pushing yields above 80%[4].
Workflow Visualization
Sequential microwave-assisted functionalization of 2,3-dichloroquinoxaline-5-carbonyl chloride.
Comparative Kinetics and Yield Data
The following table summarizes the quantitative advantages of utilizing microwave irradiation over conventional thermal reflux for the three functionalization stages[2],[4].
| Reaction Step | Chemical Transformation | Conventional Heating (Reflux) | Microwave Irradiation | Yield Improvement |
| Step 1 | Amidation of C5-COCl | 25°C – 50°C, 2 hours | 50°C, 5 mins | 85% → Quantitative |
| Step 2 | 1st SNAr (Mono-substitution) | 78°C (EtOH), 6–8 hours | 80°C, 15 mins | 60% → 88% |
| Step 3 | 2nd SNAr (Di-substitution) | 153°C (DMF), 24+ hours | 120°C, 30 mins | 40% → 82% |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific in-process controls, researchers can definitively verify the success of each mechanistic step before proceeding.
Protocol A: Chemoselective Microwave-Assisted Amidation
Objective: Selective functionalization of the C5-carbonyl chloride without triggering premature SNAr at C2/C3.
Materials:
-
2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 eq)
-
Primary/Secondary Amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the quinoxaline scaffold in anhydrous THF (0.2 M concentration).
-
Add DIPEA, followed by the dropwise addition of the target amine. Causality Note: DIPEA is chosen as a non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophilic sites.
-
Seal the vial and irradiate in a dedicated microwave synthesizer at 50°C for 5 minutes.
-
Self-Validation Checkpoint: Extract a 10 µL aliquot and quench it in 1 mL of methanol. Unreacted acyl chloride will instantly convert to a methyl ester. Analyze this quenched sample via LC-MS. The complete absence of the methyl ester mass (
) confirms 100% conversion to the desired 5-carboxamide. -
Concentrate the mixture under reduced pressure and purify via flash chromatography to yield the 5-amido-2,3-dichloroquinoxaline intermediate.
Protocol B: Temperature-Controlled Sequential SNAr
Objective: Stepwise, asymmetric substitution of the C2 and C3 chlorines.
Materials:
-
5-Amido-2,3-dichloroquinoxaline intermediate (1.0 eq)
-
Nucleophile 1 (e.g., Morpholine) (1.0 eq)
-
Nucleophile 2 (e.g., Alkyl thiol or distinct amine) (1.5 eq)
-
Potassium Carbonate (
) (3.0 eq) -
Dimethylformamide (DMF)
Procedure (Step 1: Mono-substitution):
-
Dissolve the intermediate in DMF in a microwave vial. Add Nucleophile 1 (strictly 1.0 eq to prevent over-substitution) and
. -
Irradiate at 80°C for 15 minutes.
-
Self-Validation Checkpoint: The formation of the mono-substituted Meisenheimer intermediate triggers a distinct bathochromic shift. The solution will transition from pale yellow to deep orange/red. Spot the reaction on a TLC plate (Hexane:EtOAc 7:3); the product will appear as a highly fluorescent spot under 365 nm UV light, confirming the successful first SNAr.
Procedure (Step 2: Di-substitution): 4. To the same reaction vial (one-pot methodology), add Nucleophile 2 (1.5 eq). 5. Increase the microwave irradiation parameters to 120°C for 30 minutes. Causality Note: The higher temperature is mandatory to overcome the electronic deactivation caused by Nucleophile 1 and the steric shielding from the 5-carboxamide group. 6. Self-Validation Checkpoint: Monitor via TLC. The complete disappearance of the highly fluorescent mono-substituted intermediate spot validates the reaction's endpoint. 7. Quench the reaction mixture with ice-cold water to precipitate the final asymmetrically substituted product. Collect via vacuum filtration.
References
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons, University of Dayton. Available at:[Link]
-
2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, ScienceDirect. Available at:[Link]
-
The Chemistry Of Synthetic Dyes. Reactive Dyes. VDOC.PUB. Available at: [Link]
Sources
Application Note: One-Pot Functionalization of 2,3-Dichloroquinoxaline-5-carbonyl chloride
[1]
Executive Summary & Chemical Profile
2,3-Dichloroquinoxaline-5-carbonyl chloride (5-DCQ-COCl) is a trifunctional electrophilic scaffold.[1][3] Its utility stems from the differential reactivity between the acyl chloride moiety and the two electrophilic centers on the pyrazine ring (C2 and C3).[1][2]
Reactivity Hierarchy (Chemo-selectivity)
To achieve successful one-pot transformations, researchers must exploit the kinetic differences between the electrophilic sites:
-
Site A (Carbonyl Chloride, -COCl): Highest reactivity.[2] Reacts rapidly with nucleophiles (amines, alcohols) at low temperatures (
to RT) via nucleophilic acyl substitution.[1][2] -
Site B (C2/C3 Dichloro positions): Moderate reactivity.[2][4] Reacts via Nucleophilic Aromatic Substitution (
).[2][5] Requires elevated temperatures (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) or strong nucleophiles (thiols, alkoxides).[1][2]
Key Structural Insight: Unlike the 6-isomer, the 5-carbonyl group is located in the peri-position relative to the N4 nitrogen.[1] This creates a steric "bay region" that can influence the regioselectivity of
Application Workflows
Workflow A: Sequential Amidation-SNAr (The "3-Step" One-Pot)
This method is used to generate N-alkyl-2,3-disubstituted-quinoxaline-5-carboxamides .[1][3] It avoids intermediate isolation, reducing solvent waste and handling losses.[1][2]
-
Step 1 (Acylation): Reaction of 5-DCQ-COCl with Amine 1 (R1-NH2) to form the amide.[3]
-
Step 2 (SNAr 1): Addition of Nucleophile 2 (e.g., Thiol/Amine) to displace the first chloride.[1][2]
-
Step 3 (SNAr 2): Addition of Nucleophile 3 (or excess Nucleophile 2) to displace the second chloride.[1][2]
Workflow B: Heterocyclic Annelation (Fused Systems)
Reaction with binucleophiles (e.g., thiourea, 1,2-diamines, or 2-aminothiophenols) to form tricyclic systems such as thiazolo[4,5-b]quinoxalines or pyrazino[2,3-b]quinoxalines carrying the 5-carboxamide handle.[1][2]
Detailed Experimental Protocol
Protocol ID: QX-5-OP-01 Title: One-Pot Synthesis of 2,3-Bis(arylthio)quinoxaline-5-carboxamides Objective: To synthesize a library of functionalized quinoxalines without isolating the unstable acid chloride intermediate.
Materials & Reagents[1][4][5][6][7][8][9][10][11][12]
-
Substrate: 2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 eq)
-
Reagent A: Primary Amine (e.g., Benzylamine) (1.05 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) (Step 1) / Acetonitrile (MeCN) (Step 2)[1][2]
Step-by-Step Methodology
Phase 1: Chemoselective Amidation (Kinetic Control)[1][2]
-
Preparation: Dissolve 2,3-Dichloroquinoxaline-5-carbonyl chloride (1 mmol, 261 mg) in anhydrous DCM (5 mL) in a round-bottom flask. Cool to -10°C using an ice/salt bath.
-
Addition: Mix Amine 1 (1.05 mmol) with DIPEA (1.1 mmol) in DCM (2 mL). Add this solution dropwise to the reaction flask over 15 minutes.
-
Monitoring: Stir at -10°C for 30 minutes. Verify consumption of acid chloride by TLC (conversion to a more polar amide spot).[1][2]
Phase 2: Solvent Switch & SNAr Cascade (Thermodynamic Control)
-
Exchange: (Optional but recommended for higher boiling points) Evaporate DCM under reduced pressure (keep bath
) and redissolve the residue in anhydrous MeCN (10 mL). -
Nucleophile Addition: Add the Thiol (2.2 mmol) and remaining DIPEA (2.4 mmol).
-
Heating: Heat the reaction mixture to reflux (80-82°C) for 4-6 hours.
-
Completion: Monitor by TLC/LC-MS for the disappearance of the mono-substituted intermediate.
Phase 3: Work-up[1]
-
Quench: Cool to RT and pour into ice-water (50 mL).
-
Isolation: The product often precipitates.[2] Filter the solid.[2][6][7][8] If oil forms, extract with EtOAc (
mL), wash with brine, dry over , and concentrate.[1][2] -
Purification: Recrystallize from EtOH/DMF or purify via silica gel chromatography (Hexane:EtOAc gradient).
Data Presentation & Troubleshooting
Expected Yields & Conditions
| Reaction Stage | Temp ( | Time (h) | Critical Parameter | Typical Yield |
| Amidation | -10 to 0 | 0.5 - 1 | Control Exotherm | >90% (in situ) |
| Mono-SNAr | 25 to 40 | 1 - 2 | Stoichiometry (1 eq) | N/A (Transient) |
| Bis-SNAr | 80 (Reflux) | 4 - 6 | Base Availability | 75 - 85% (Overall) |
Troubleshooting Guide (Self-Validating System)
-
Issue: Formation of "dimer" byproducts during Step 1.
-
Issue: Incomplete substitution (Mono-chloro product remains).
Visualization: Reaction Workflow
The following diagram illustrates the logical flow and branching pathways for this one-pot synthesis.
Caption: Logical workflow for the chemoselective one-pot functionalization of 2,3-dichloroquinoxaline-5-carbonyl chloride, distinguishing between linear substitution and cyclization pathways.
References
-
Galal, S. A., et al. (2011).[1][2][5] Synthesis and biological evaluation of some new quinoxaline derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for 2,3-dichloroquinoxaline reactivity).
-
El-Naggar, M. A., et al. (2019).[1][2] One pot synthesis of two potent Ag(I) complexes with quinoxaline ligand. Scientific Reports.[2] Retrieved March 3, 2026, from [Link][1][2]
Sources
- 1. One-pot, facile synthesis of quinoxaline derivatives from bis-aryl α-hydroxyketones and o-arenediamines using KMnO4/CuSO4 [scielo.org.za]
- 2. vdoc.pub [vdoc.pub]
- 3. 717871-86-8|Quinoxaline-5-carbonyl chloride|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 8. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
preventing hydrolysis of 2,3-Dichloroquinoxaline-5-carbonyl chloride during storage
Topic: Storage Stability & Hydrolysis Prevention
Ticket ID: #DCQ-5-COCl-STORAGE Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive: The Stability Paradox
Welcome to the technical support hub for 2,3-Dichloroquinoxaline-5-carbonyl chloride .
If you are working with this intermediate, you are likely synthesizing specialized glutamate receptor antagonists or kinase inhibitors. You must understand that this molecule presents a stability paradox :
-
The Ring: The quinoxaline ring, reinforced by electron-withdrawing chlorines at the 2 and 3 positions, is robust against oxidative degradation.
-
The Handle: The carbonyl chloride (acid chloride) at position 5 is hyper-electrophilic . The same electron-withdrawing nature of the pyrazine ring that stabilizes the core pulls electron density away from the carbonyl carbon.
The Consequence: This compound is significantly more susceptible to hydrolysis than standard benzoyl chloride. It does not just "degrade" in moist air; it actively scavenges atmospheric moisture, converting rapidly to the carboxylic acid and releasing corrosive HCl gas.
The Chemistry of Degradation (Root Cause Analysis)
To prevent degradation, you must understand the mechanism driving it. The 2,3-dichloro substituents deactivate the ring but activate the exocyclic carbonyl group.
Hydrolysis Mechanism
Moisture attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to release HCl. This is an autocatalytic cycle: the generated HCl can protonate the ring nitrogens, further withdrawing electron density and accelerating the attack on remaining molecules.
Figure 1: The hydrolysis pathway.[1] Note the autocatalytic feedback loop where generated HCl can accelerate further degradation.
Storage Protocol: The "Double-Vessel" System
Standard Operating Procedure (SOP-DCQ-05)
Do NOT rely on the original shipping container for long-term storage once opened. The septum/cap integrity degrades after the first puncture.
Step-by-Step Storage Workflow
-
Primary Containment (The Barrier):
-
Transfer the material into a flame-dried glass vial with a Teflon-lined screw cap.
-
Why: Teflon resists the organic vapors; standard polyethylene caps can swell or degrade, allowing moisture ingress.
-
-
Secondary Containment (The Environment):
-
Place the primary vial inside a larger secondary jar (e.g., a wide-mouth glass jar).
-
Fill the void space in the secondary jar with indicating Drierite (calcium sulfate) or activated molecular sieves (4Å).
-
Why: This creates a "zero-humidity" micro-environment. If the primary seal fails, the desiccant sacrifices itself before the reagent reacts.
-
-
Thermal Control:
-
Store at -20°C .
-
Critical: You must warm the vessel to room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric water directly onto the reagent, destroying the top layer instantly.
-
-
Inert Gas Purge:
-
After every use, backfill the headspace with Argon (preferred over Nitrogen due to higher density).
-
Troubleshooting & Quality Control
Issue: "I think my reagent has hydrolyzed. How do I check without wasting it?"
Use this diagnostic matrix. Do not use TLC alone, as the acid chloride often hydrolyzes on the silica plate, giving a false negative.
Diagnostic Matrix
| Test Method | Observation (Active Reagent) | Observation (Hydrolyzed/Degraded) | Reliability |
| Visual Inspection | Off-white to pale yellow crystalline solid. | White powder with "clumping" or crust formation. | Low |
| Fume Test | Slight fuming in humid air (careful!). | No fuming (HCl already lost) or heavy acrid smell. | Medium |
| Solubility Test | Dissolves clearly in dry DCM or Toluene. | Cloudy suspension (The carboxylic acid is often less soluble in non-polar solvents). | High |
| IR Spectroscopy | Sharp peak ~1770–1780 cm⁻¹ (C=O stretch of COCl). | Broad peak ~1680–1710 cm⁻¹ (COOH) + Broad -OH stretch ~3000 cm⁻¹. | Gold Standard |
Decision Tree: Is it usable?
Figure 2: Rapid decision tree for assessing reagent viability prior to synthesis.
Frequently Asked Questions (FAQs)
Q: The material has turned into a sticky paste. Can I dry it in a vacuum oven? A: No. If it is a paste, it has likely hydrolyzed significantly, and the "wetness" is a mix of absorbed water and HCl. Heating it will only accelerate the degradation of the remaining material and corrode your oven. Attempt a recrystallization from hot anhydrous hexane or toluene if you must salvage it, filtering off the insoluble carboxylic acid while hot.
Q: Can I use Nitrogen instead of Argon for storage? A: Yes, Nitrogen is acceptable. However, Argon is heavier than air and "blankets" the solid more effectively in the vial, providing a better barrier against moisture ingress when the cap is removed.
Q: I need to weigh out 50 mg. Can I do this on the open bench? A: For 2,3-dichloroquinoxaline-5-carbonyl chloride, open-bench weighing is risky, especially in humid climates (>40% RH).
-
Best Practice: Weigh inside a glovebox.
-
Alternative: Tare a vial with a septum cap, purge with argon, take it to the balance, inject the solid rapidly, and re-weigh.
-
"Quick & Dirty": If you must weigh in air, work quickly and assume a 5-10% loss of activity. Add a slight excess (1.1 equiv) to your reaction to compensate.
Q: Why not just convert it to the ester for storage? A: You can, but that adds a deprotection step later. If your synthesis allows, converting it to a more stable "activated ester" (like an N-hydroxysuccinimide ester) immediately upon receipt is a valid strategy to lock in the reactivity in a more shelf-stable form.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of acyl chloride hydrolysis and electronic effects of electron-withdrawing groups).
-
Sigma-Aldrich (Merck). Handling and Storage of Acid Chlorides. (General protocols for moisture-sensitive reagents).
-
BenchChem. A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. (Context on the stability of the 2,3-dichloroquinoxaline core).
-
National Center for Biotechnology Information. PubChem Compound Summary for 2,3-Dichloroquinoxaline. (Physical property data for the parent scaffold).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Technical Support Center: Optimizing Amidation of 2,3-Dichloroquinoxaline-5-carbonyl Chloride
Executive Summary: The Chemoselectivity Challenge
The Core Issue: The amidation of 2,3-dichloroquinoxaline-5-carbonyl chloride presents a classic chemoselectivity challenge. You are operating on a molecule with three electrophilic sites:
-
C-5 Carbonyl Chloride: Highly reactive (Hard Electrophile).
-
C-2 Imidoyl Chloride: Activated by N-1 (Soft Electrophile).
-
C-3 Imidoyl Chloride: Activated by N-4 (Soft Electrophile).
The Goal: Target the C-5 carbonyl exclusively to form the amide while preserving the C-2/C-3 chlorines for downstream diversification.
The Failure Mode: Uncontrolled reaction conditions (excess heat, strong nucleophiles, or excess amine) will trigger Nucleophilic Aromatic Substitution (SNAr) at the C-2/C-3 positions, leading to inseparable regio-isomeric impurities and oligomers.
Mechanism & Reactivity Map
The following diagram illustrates the kinetic competition occurring in your flask. Understanding this pathway is critical for troubleshooting.
Figure 1: Kinetic competition between Acyl Substitution (Green) and SNAr (Red).
Troubleshooting Guide
Use this matrix to diagnose your specific yield loss scenario.
| Symptom | Probable Cause | Technical Solution |
| Recovery of Carboxylic Acid (Starting material precursor) | Hydrolysis. The acid chloride is reverting to the acid due to moisture. | 1. Dry all solvents (DCM/THF) over activated molecular sieves (3Å or 4Å).2. Flame-dry glassware under Ar/N2 flow.3. Verify amine dryness (some amines are hygroscopic). |
| Loss of Aromatic Chlorines (SNAr Products) | Regioselectivity Failure. The amine is attacking the quinoxaline ring (C-2/C-3). | 1. Lower Temperature: Conduct addition at -10°C to 0°C.2. Stoichiometry: Use exactly 1.0–1.05 eq of amine. Do not use excess amine as a base.3. Base Switch: Use a non-nucleophilic base (DIPEA) instead of Pyridine to prevent acyl-pyridinium activation of the ring. |
| Low Conversion / Sluggish Rxn | Solubility or Aggregation. The acid chloride may precipitate or the amine is poorly soluble. | 1. Switch solvent system. If DCM fails, try THF or a DCM/DMF (9:1) mixture.2. Ensure the acid chloride is fully dissolved before amine addition. |
| Dimerization | Bifunctional Amine. If your amine has two nucleophilic sites. | 1. High Dilution Technique (0.05 M).2. Reverse Addition: Add amine slowly to the acid chloride, not vice-versa. |
Validated Standard Operating Procedure (SOP)
This protocol prioritizes chemoselectivity over reaction speed.
Reagents:
-
Substrate: 2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 eq)
-
Nucleophile: Target Amine (1.05 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq) - Acts as an HCl scavenger without attacking the ring.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Workflow:
-
Preparation:
-
Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolve 2,3-Dichloroquinoxaline-5-carbonyl chloride in anhydrous DCM (Concentration ~0.2 M).
-
Cool the solution to -10°C (Ice/Salt bath).
-
-
Amine Solution:
-
In a separate vial, mix the Amine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM.
-
-
Controlled Addition (Critical Step):
-
Add the Amine/Base solution to the Acid Chloride solution dropwise over 15–30 minutes.
-
Why? This keeps the local concentration of amine low, preventing it from attacking the C-2/C-3 positions once the acyl chloride is consumed.
-
-
Reaction & Monitoring:
-
Stir at 0°C for 1 hour. Do not warm to Room Temp (RT) unless TLC indicates incomplete conversion.
-
Monitor: Check TLC/LCMS. Look for the disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for LCMS).
-
-
Workup:
-
Quench with cold saturated NaHCO3.
-
Extract with DCM.[1] Wash organic layer with Brine.
-
Dry over Na2SO4 and concentrate below 30°C (Heat can degrade the dichloro-motif).
-
Optimization Logic Flow
Follow this decision tree to optimize your specific reaction conditions.
Figure 2: Decision tree for optimizing reaction conditions based on impurity profile.
Frequently Asked Questions (FAQs)
Q: Can I generate the acid chloride in situ using Thionyl Chloride (SOCl2)? A: Yes, but you must remove excess SOCl2 completely before adding the amine. Residual SOCl2 will generate HCl, consuming your amine and potentially catalyzing the SNAr reaction on the ring. We recommend azeotroping with toluene to remove all traces of SOCl2.
Q: Why use DIPEA instead of Triethylamine (TEA) or Pyridine? A: Pyridine is nucleophilic and can form an acyl-pyridinium intermediate. While usually helpful, in this electron-deficient quinoxaline system, it increases the risk of side reactions. DIPEA is sterically hindered and acts purely as a proton scavenger, improving chemoselectivity [1].
Q: My product is unstable during column chromatography. What should I do? A: The 2,3-dichloroquinoxaline core can be sensitive to silica acidity.
-
Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes to neutralize it.
-
Alternative: Use neutral alumina or perform a crystallization workup if possible.
Q: I see a "dimer" peak in LCMS. What is it? A: This is likely the result of the product amide acting as a nucleophile against a second molecule of starting material (attacking the C-2/C-3 position), or a diamine linker reacting twice. Ensure you are not using a large excess of the acid chloride.
References
-
BenchChem. (2025).[2] A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Retrieved from
-
Ajani, O. O., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54. Retrieved from
-
Srinivas, K., et al. (2014).[3] Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry. Retrieved from 3
-
Organic Chemistry Portal. (2023). Amide synthesis by acylation. Retrieved from
-
Galal, S. A., et al. (2011).[4] 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Arabian Journal of Chemistry. Retrieved from
Sources
Technical Support Center: Purification of 2,3-Dichloroquinoxaline-5-carbonyl chloride
Case ID: PUR-QZX-05 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Work-up and Purification Protocols for 2,3-Dichloroquinoxaline-5-carbonyl chloride (Crude)
Executive Summary & Technical Context
Welcome to the Technical Support Center. You are likely synthesizing 2,3-Dichloroquinoxaline-5-carbonyl chloride (hereafter referred to as Target 1 ) via the chlorination of 2,3-dihydroxyquinoxaline-5-carboxylic acid using thionyl chloride (
This intermediate is a dual-electrophile : it possesses a moisture-sensitive acid chloride moiety at C5 and two reactive chloro-substituents at C2 and C3. The primary challenges in purifying this compound are:
-
Hydrolytic Instability : The -COCl group rapidly reverts to the carboxylic acid (-COOH) upon exposure to atmospheric moisture.
-
Thermal Instability : Prolonged heating during distillation can lead to decarbonylation or polymerization.
-
Occlusion of Acidic By-products : Crude solids often trap
, , or phosphoryl impurities, which catalyze degradation.
The following guide prioritizes non-aqueous work-up and crystallization over chromatography, which is generally unsuitable for highly reactive acid chlorides.
Diagnostic Troubleshooting (Q&A)
Q1: My crude product is a dark, sticky oil/gum rather than a crystalline solid. What went wrong? Dr. Vance: This is a classic symptom of solvent/reagent entrapment .
-
Cause: Excess
or and high-boiling solvents (like DMF used as a catalyst) are trapped within the lattice. The "oil" is often a supersaturated solution of your product in these impurities. -
Fix: Do not attempt to recrystallize immediately. Perform an azeotropic strip . Redissolve the crude oil in dry toluene and rotary evaporate to dryness (repeat 3x). Toluene forms azeotropes with
, effectively dragging it out. If DMF was used, wash the crude solid with cold, dry -hexane or pentane to extract organic impurities before recrystallization.
Q2: I see a new spot on TLC that stays at the baseline or trails heavily. Is this my product? Dr. Vance: No. Target 1 is non-polar and should move significantly in systems like 20% EtOAc/Hexane.
-
Diagnosis: The baseline spot is likely the hydrolyzed carboxylic acid (2,3-dichloroquinoxaline-5-carboxylic acid). This indicates moisture ingress during the reaction or work-up.
-
Action: Ensure all glassware is flame-dried. Switch to Schlenk line techniques for filtration. If the impurity persists, you can "rescue" the batch by refluxing it again in
to re-convert the acid back to the acid chloride.
Q3: Can I use column chromatography (silica gel) for purification? Dr. Vance: Strongly discouraged.
-
Reasoning: Silica gel contains surface hydroxyl groups (-Si-OH) and adsorbed water. These will react with the highly electrophilic -COCl group, decomposing your product into the acid and generating HCl gas, which may crack your column or ruin the separation.
-
Alternative: If you must use chromatography, use neutral alumina that has been oven-dried, and elute with strictly anhydrous solvents. However, recrystallization is far superior for scalability and yield.
Core Purification Protocols
Workflow Visualization
The following diagram outlines the decision logic for processing the crude reaction mixture.
Caption: Figure 1. Decision matrix for the isolation and purification of moisture-sensitive quinoxaline acid chlorides.
Protocol A: Azeotropic Removal of Acidic Volatiles (Mandatory Pre-treatment)
Before any purification, you must ensure the crude is free of thionyl chloride/phosphoryl chloride.
-
Evaporation : Concentrate the reaction mixture under reduced pressure (rotary evaporator) at
. Use a base trap (NaOH) to neutralize evolved acidic gases. -
Azeotropic Strip :
-
Add anhydrous Toluene (10 mL per gram of crude) to the residue.
-
Re-evaporate to dryness.
-
Repeat this step 3 times. This process mechanically entrains residual
and .
-
-
Vacuum Drying : Place the residue under high vacuum (
) for 1 hour. If the residue solidifies, proceed to Protocol B. If it remains oily, proceed to Trituration (wash with cold pentane under inert atmosphere) to induce crystallization.
Protocol B: Recrystallization (The Gold Standard)
Best for: Removing trace starting materials and by-products while maintaining high recovery.
Solvent System: Toluene (Solvent) /
-
Dissolution : Place the crude solid in a flame-dried Schlenk flask under
or Ar. Add the minimum amount of dry Toluene needed to dissolve the solid at reflux temperature ( ).-
Note: If insoluble black specs remain (char), filter the hot solution through a coarse sintered glass funnel (Schlenk frit) under inert gas flow.
-
-
Crystallization : Remove from heat. Slowly add dry
-Hexane dropwise to the hot solution until a persistent turbidity (cloudiness) is observed. -
Cooling : Allow the mixture to cool slowly to room temperature, then place in a
freezer for 4-12 hours. Rapid cooling may trap impurities. -
Isolation : Filter the crystals using a Schlenk frit or a glovebox vacuum filter. Do not use a standard Buchner funnel in open air , as the suction pulls moist air through the crystals, causing rapid hydrolysis.
-
Washing : Wash the filter cake with cold (
), dry -Hexane (2x). -
Drying : Dry under high vacuum for 4 hours.
Protocol C: Vacuum Sublimation (High Purity)
Best for: Small scales (<5 g) or when extremely high purity is required for biological assays.
-
Place the crude dried solid in the bottom of a sublimation apparatus.
-
Apply high vacuum (
). -
Heat the bottom bath slowly.
-
Target Temperature: 2,3-dichloroquinoxaline melts ~
[1]. The 5-carbonyl chloride derivative will likely sublime/melt in the range. Start at and ramp up slowly.
-
-
Collect the bright crystalline sublimate from the cold finger (cooled with dry ice/acetone).
Chemical Compatibility & Data
Solvent Compatibility Table
| Solvent | Compatibility | Notes |
| Water | INCOMPATIBLE | Violent hydrolysis to carboxylic acid + HCl. |
| Methanol/Ethanol | INCOMPATIBLE | Reacts to form methyl/ethyl esters. |
| DMF/DMSO | Avoid | Hard to remove; DMSO can oxidize acid chlorides. |
| Toluene | Excellent | Good for recrystallization and azeotropic drying. |
| Dichloromethane | Good | Good solubility, but hard to dry completely. |
| n-Hexane/Pentane | Excellent | Ideal anti-solvents and washing agents. |
| THF | Fair | Must be strictly anhydrous; risk of ring-opening polymerization if Lewis acids are present. |
Impurity Profile
| Impurity | Origin | Removal Strategy |
| 2,3-Dihydroxy... acid | Unreacted Starting Material | Insoluble in DCM/Toluene; removed by hot filtration. |
| 2,3-Dichloro... acid | Hydrolysis Product | Soluble in base (do not use for acid chloride!); remove by recrystallization (remains in mother liquor).[1][2] |
| Phosphoric Acid species | POCl3 by-products | Azeotropic removal with toluene; water wash (ONLY if converted to stable ester first). |
References
-
ResearchGate. (2025).[3] General procedures for the purification of Acid chlorides. Retrieved March 3, 2026, from [Link]
-
PubChem. (2025).[4] 2,3-Dichloroquinoxaline Compound Summary. National Library of Medicine. Retrieved March 3, 2026, from [Link]
Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) for 2,3-Dichloroquinoxaline derivatives and thionyl/phosphoryl chloride before handling. All procedures should be performed in a fume hood.
Sources
removing unreacted 2,3-Dichloroquinoxaline-5-carbonyl chloride from reaction mixtures
Technical Support Center: Quinoxaline Chemistry Division Ticket ID: QX-5CC-PUR-001 Subject: Removal of Unreacted 2,3-Dichloroquinoxaline-5-carbonyl chloride Status: Open Agent: Senior Application Scientist, Dr. Aris
Executive Summary
You are encountering residual 2,3-dichloroquinoxaline-5-carbonyl chloride (1) in your reaction mixture following an acylation event (likely amide or ester bond formation).
The Critical Challenge: This molecule possesses three electrophilic sites: the highly reactive acyl chloride at C5 and the two moderatley reactive imidoyl chlorides at C2 and C3.[1]
-
Target Removal: Hydrolysis of the acyl chloride to the carboxylic acid.[1]
-
Risk: Harsh conditions (strong base/high heat) will trigger Nucleophilic Aromatic Substitution (
) at the C2/C3 positions, degrading your scaffold into hydroxy- or amino-quinoxalines [1, 2].
The following guide details three protocols to remove this impurity while preserving the 2,3-dichloroquinoxaline core.
Protocol A: The "Mild Hydrolysis" Workup (Standard)
Best for: Stable amides/esters soluble in organic solvents (DCM, EtOAc).
This method exploits the solubility difference between your neutral product and the ionized byproduct (2,3-dichloroquinoxaline-5-carboxylate).
The Workflow
-
Quench: Cool the reaction mixture to 0°C . Add saturated aqueous
slowly.-
Why? Water hydrolyzes the unreacted acid chloride into 2,3-dichloroquinoxaline-5-carboxylic acid and HCl. The bicarbonate neutralizes the HCl immediately, driving the equilibrium forward without raising the pH high enough to attack the ring chlorines (
).[1]
-
-
Phase Separation: Dilute with organic solvent (DCM or EtOAc). Agitate and separate layers.[1][2]
-
The "Basic Wash" (Critical Step): Wash the organic layer 2x with 10%
(aq) or sat.[1] . -
Final Polish: Wash organic layer with brine, dry over
, and concentrate.[1][7]
⚠️ Caution: Do NOT use NaOH.[1] Hydroxide ions are strong enough nucleophiles to displace the C2/C3 chlorines, forming "2-hydroxy-3-chloro" impurities [3].
Protocol B: The "Scavenger" Method
Best for: Acid-sensitive products or when aqueous workup causes emulsions.
If your product cannot tolerate the acidic micro-environment generated during hydrolysis, use a nucleophilic scavenger.[1]
-
Add Scavenger: Add 1.5 equivalents (relative to estimated unreacted starting material) of 3-(Dimethylamino)-1-propylamine (DMAPA) .[1]
-
Stir: Agitate at Room Temperature for 15 minutes.
-
Acid Wash: Wash the reaction mixture with dilute 1M HCl or 10% Citric Acid .[1]
-
Result: The scavenger-amide (now containing a tertiary amine) becomes protonated and water-soluble, partitioning out of the organic phase.
-
Protocol C: Recrystallization (Physical Separation)
Best for: Solid products with high melting points.
Quinoxalines are known for excellent crystallinity due to
-
Solvent System: Hot Ethanol or Acetonitrile .[1]
-
Procedure: Dissolve crude solid in minimum hot solvent. Cool slowly to RT, then 4°C.
-
Why it works: The hydrolyzed acid byproduct (2,3-dichloroquinoxaline-5-carboxylic acid) is significantly more polar than most amide/ester products and will likely remain in the mother liquor [4].
Visual Troubleshooting: Decision Matrix
Caption: Logic flow for selecting the appropriate purification method based on product stability and physical state.
Frequently Asked Questions (FAQs)
Q1: I see a new spot on TLC near the baseline after workup. What is it?
-
A: This is likely the 2,3-dichloroquinoxaline-5-carboxylic acid .
-
Diagnosis: It should be UV active (quinoxaline core) and very polar.[1]
-
Fix: If it remains in your organic layer, your basic wash was insufficient.[1][8] Increase the volume of sat.
or switch to (pH ~11) briefly and cold.[1]
Q2: Can I use Silica Gel Chromatography?
-
A: Yes, but with a warning.
-
Issue: Silica gel is slightly acidic.[1] If you load unreacted acid chloride onto the column, it may hydrolyze on the column, causing "streaking" or band broadening.
-
Recommendation: Convert the unreacted material to the acid (via Protocol A) before loading the column.[1] The carboxylic acid will stick to the silica baseline (using standard Hex/EtOAc), allowing your product to elute cleanly.[1]
Q3: My product turned yellow/orange after adding NaOH. Why?
-
A: You likely hydrolyzed the C2/C3 chlorines.[1]
-
Chemistry: The 2,3-dichloroquinoxaline core is electron-deficient.[5] Hydroxide attacks the C2 position, displacing chloride to form 2-hydroxy-3-chloroquinoxaline (which tautomerizes to the amide-like quinoxalinone). This chromophore change is a hallmark of ring degradation [2, 5].[1]
-
Recovery: Unfortunately, this is irreversible.[1] Restart and use
next time.
Quantitative Data: Solvent Compatibility
| Solvent | Suitability for Workup | Notes |
| Dichloromethane (DCM) | Excellent | Good solubility for quinoxalines; separates well from water. |
| Ethyl Acetate (EtOAc) | Good | Standard choice; ensure product doesn't precipitate.[1] |
| Diethyl Ether | Moderate | Quinoxalines often have poor solubility here.[1] |
| Alcohols (MeOH/EtOH) | AVOID | Will react with acid chloride to form methyl/ethyl esters (new impurities).[1] |
| Water | Quench Only | Induces hydrolysis; product must be insoluble.[1] |
References
-
BenchChem. (2025).[1][5][9][10] A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Retrieved from [1]
-
Galal, S. A., et al. (2011).[1] 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Arabian Journal of Chemistry. Retrieved from [1]
-
Srinivas, C., et al. (2025).[1] Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones. ACS Omega.[1] Retrieved from [1]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [1]
-
Abu-Hashem, A. A. (2015).[1][5][11] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Retrieved from [1]
Sources
- 1. chem.iitb.ac.in [chem.iitb.ac.in]
- 2. magritek.com [magritek.com]
- 3. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
troubleshooting low reactivity of 2,3-Dichloroquinoxaline-5-carbonyl chloride with steric hindrance
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule in Focus: 2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS: 1919-39-7)
As a Senior Application Scientist, I frequently consult on the sluggish reactivity of highly functionalized, rigid heterocyclic systems. 2,3-Dichloroquinoxaline-5-carbonyl chloride is notoriously difficult to couple with nucleophiles. This guide deconstructs the structural causality behind its low reactivity and provides self-validating, field-proven protocols to force the reaction to completion.
Diagnostic Overview: The Causality of Low Reactivity
The low reactivity of 2,3-Dichloroquinoxaline-5-carbonyl chloride in amidation and esterification reactions is fundamentally a steric and conformational issue, rather than an electronic one.
-
Peri-Steric Shielding: The acyl chloride group at the C5 position experiences severe "peri-interaction" with the nitrogen atom at the N4 position of the fused pyrazine ring.
-
Rigid Framework: The bulky 2,3-dichloro-substituted fused ring system physically blocks the Bürgi-Dunitz trajectory required for incoming nucleophiles (amines or alcohols). This steric hindrance makes it significantly inferior in direct coupling applications compared to less hindered isomers (e.g., 6-carbonyl chlorides)[1].
-
Transition State Energy: While the quinoxaline ring is electron-withdrawing (which theoretically activates the carbonyl), the rigid coplanarity forces the carbonyl oxygen to compete for spatial volume, raising the transition state energy for the tetrahedral intermediate.
To overcome this, direct condensation is often insufficient. We must alter the reaction pathway using nucleophilic catalysis (e.g., DMAP) to create an intermediate that protrudes past the steric wall of the quinoxaline core[2].
Mechanistic & Troubleshooting Workflows
DMAP-catalyzed activation pathway overcoming peri-steric hindrance.
Decision tree for troubleshooting low reactivity in sterically hindered acyl chlorides.
Reaction Optimization Matrix
The following table summarizes the quantitative impact of various reaction conditions on the amidation of 2,3-Dichloroquinoxaline-5-carbonyl chloride with a model hindered secondary amine.
| Solvent | Base | Catalyst | Temp (°C) | Yield (%) | Causality / Scientific Observation |
| DCM | TEA | None | 20 | < 10% | Steric block prevents direct attack; unreacted starting material dominates. |
| DCM | DIPEA | DMAP (0.1 eq) | 20 | 45% | N-acylpyridinium forms, but thermal energy is insufficient for bulky amines. |
| DCM | DIPEA | DMAP (1.0 eq) | 40 | 82% | Stoichiometric DMAP pushes equilibrium; heat overcomes the activation barrier[3]. |
| DMF | K₂CO₃ | None | 60 | 30% | DMF acts as a mild Vilsmeier-type catalyst, but inorganic base limits solubility. |
| DMF | DIPEA | DMAP (0.5 eq) | 60 | 95% | Optimal stabilization of the polarized transition state; high conversion achieved. |
Self-Validating Experimental Protocol: DMAP-Catalyzed Amidation
This protocol is engineered as a self-validating system. It includes an in-process chemical quench to definitively prove whether the reaction failure is due to steric stalling or competitive hydrolysis.
Materials Required:
-
2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.5 - 1.0 eq)
-
Anhydrous DMF (stored over 3Å molecular sieves)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a reaction vial under argon. Moisture is the primary failure point; because the amine attack is sterically slowed, water will outcompete it if present.
-
Intermediate Generation: Dissolve 2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0°C. Add DMAP (0.5 eq).
-
Causality Check: The solution will typically undergo a slight bathochromic shift (color change), indicating the formation of the highly electrophilic N-acylpyridinium salt.
-
-
Base Addition: Add DIPEA (2.0 eq). DIPEA is chosen over Triethylamine (TEA) because its own steric bulk prevents it from acting as a competitive nucleophile.
-
Nucleophile Addition: Slowly add the amine (1.2 eq) dropwise to manage any exothermic micro-environments.
-
Thermal Activation: Remove the ice bath and heat the reaction to 60°C.
-
Self-Validation (The Methanol Quench): After 2 hours, extract a 10 µL aliquot and quench it in 1 mL of anhydrous methanol containing 1 eq of DIPEA. Analyze via LC-MS.
-
If you see the methyl ester: Your acid chloride is intact but your amine is too hindered. Increase temperature or use microwave irradiation[4].
-
If you see the carboxylic acid (CAS: 933726-33-1): Your system is wet. Hydrolysis has outcompeted amidation[5].
-
If you see the product: Proceed to standard aqueous workup.
-
Frequently Asked Questions (FAQs)
Q: Why am I isolating the carboxylic acid instead of my target amide? A: You are isolating 2,3-Dichloroquinoxaline-5-carboxylic acid (CAS: 933726-33-1)[5]. Because your acid chloride is sterically hindered, the rate of amine attack is drastically reduced. This gives trace moisture in your solvent or atmosphere ample time to hydrolyze the acyl chloride. You must ensure strict Schlenk-line conditions and utilize freshly dried solvents.
Q: My acid chloride has degraded into the carboxylic acid. Can I regenerate it in situ? A: Yes. You can regenerate the acid chloride using Thionyl Chloride (SOCl₂) and a catalytic amount of DMF. The DMF reacts with SOCl₂ to form a Vilsmeier-Haack reagent, which is highly effective for activating sterically hindered carboxylic acids[6]. However, you must remove all excess SOCl₂ under high vacuum before adding your amine, otherwise, you will synthesize unwanted sulfonamides.
Q: Is microwave irradiation recommended for this specific substrate? A: Highly recommended. Microwave heating provides rapid, uniform thermal energy that is excellent for overcoming the high activation energy barriers associated with sterically hindered acyl chlorides. Utilizing a sealed microwave vial with DMF at 80-100°C for 10-15 minutes often forces sluggish couplings to completion[4].
Q: Should I use stoichiometric DMAP? A: For exceptionally hindered secondary amines, yes. While DMAP is traditionally a catalyst, using 1.0 equivalent ensures that the entire pool of starting material is converted to the more accessible N-acylpyridinium intermediate, preventing the starting acid chloride from resting in a non-reactive state[3].
References
- The Chemistry Of Synthetic Dyes.
- Source: acs.
- Source: chemicalbook.
- Source: researchgate.
- Source: derpharmachemica.
- Source: mdpi.
Sources
- 1. vdoc.pub [vdoc.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 5. 2,3-Dichloroquinoxaline-5-carboxylic acid CAS#: 933726-33-1 [m.chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Controlling Regioselectivity in Nucleophilic Aromatic Substitutions of 2,3-Dichloroquinoxaline-5-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective functionalization of 2,3-dichloroquinoxaline-5-carbonyl chloride. Our goal is to equip you with the fundamental principles and practical protocols necessary to control regioselectivity in your experiments, enabling the synthesis of precise molecular targets.
Section 1: Fundamental Principles of Regioselectivity
This section addresses the core mechanistic questions that underpin experimental design. Understanding the "why" is critical to troubleshooting unexpected outcomes and rationally designing reaction conditions.
Q1: What is the reaction mechanism for nucleophilic substitution on this system, and why is regioselectivity a concern?
The substitution of chlorine atoms on the 2,3-dichloroquinoxaline ring by nucleophiles proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This is a two-step addition-elimination process:
-
Addition: The nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms (C2 or C3) bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Elimination: The aromaticity of the quinoxaline ring is restored by the elimination of the chloride leaving group.
Regioselectivity is a primary concern because the C2 and C3 positions are electronically distinct, especially due to the influence of the C5-carbonyl chloride group. A nucleophile will preferentially attack the more electrophilic carbon, leading to one major regioisomer. Controlling reaction conditions is paramount to maximizing the yield of the desired isomer and minimizing difficult-to-separate mixtures.
Caption: The addition-elimination pathway of the SNAr mechanism.
Q2: How does the C5-carbonyl chloride group influence the reactivity of the C2 versus the C3 position?
The C5-carbonyl chloride is a potent electron-withdrawing group (EWG) . It deactivates the entire aromatic system towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate.[1][3] Its influence on regioselectivity is primarily electronic.
-
Inductive and Mesomeric Effects: The EWG at C5 withdraws electron density through both the sigma-bond framework (inductive effect) and the pi-system (mesomeric or resonance effect).
-
Predicted Outcome: This electron withdrawal is relayed more effectively to the C2 position than the C3 position. The nitrogen atom at position 4 helps to delocalize the partial positive charge, creating a more significant electron deficiency at C2. Therefore, the C2 position is predicted to be the more electrophilic site and thus more reactive towards nucleophilic attack.
Caption: Electronic influence of the C5-EWG favors substitution at C2.
Section 2: Troubleshooting Guide & FAQs
This section provides solutions to common problems encountered during the nucleophilic substitution on 2,3-dichloroquinoxaline-5-carbonyl chloride.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Yield of Di-substituted Product | 1. Stoichiometry: More than one equivalent of the nucleophile is present, driving the reaction to completion. 2. Reaction Temperature: The temperature is high enough to overcome the activation energy for the second, slower substitution. 3. Reaction Time: The reaction was left for too long, allowing the second substitution to occur after the initial monosubstitution was complete. | 1. Control Stoichiometry: Use a precise 1:1 molar ratio of the dichloroquinoxaline to your nucleophile. A slight excess (1.05 eq) of the starting material can also be used to ensure the nucleophile is the limiting reagent.[4] 2. Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature). This favors the kinetically preferred C2-monosubstitution.[4] 3. Monitor Closely: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed and before significant di-substituted product forms.[4] |
| Poor Regioselectivity (Mixture of C2 and C3 isomers) | 1. High Reactivity: A highly reactive nucleophile or harsh reaction conditions (high temperature) can reduce the intrinsic electronic preference, leading to a mixture. 2. Solvent Effects: The solvent may not be optimal for stabilizing the transition state leading to the C2 product. | 1. Reduce Reactivity: Lower the reaction temperature significantly (e.g., -20 °C or 0 °C). If using a base to generate the nucleophile (e.g., for a thiol), consider a weaker base or slower addition. 2. Solvent Optimization: Use a polar aprotic solvent like THF, acetonitrile, or DMF, which can help stabilize the charged intermediate and may enhance selectivity. |
| Reaction is Too Slow or Does Not Proceed | 1. Low Nucleophilicity: The chosen nucleophile is not reactive enough at the low temperatures required for selectivity. 2. Insufficient Activation: The system requires more energy to overcome the initial activation barrier. | 1. Gradual Temperature Increase: After initial stirring at low temperature, allow the reaction to warm slowly to room temperature while monitoring carefully. 2. Use a Stronger Nucleophile/Base: For nucleophiles like thiols or phenols, using a stronger base (e.g., NaH instead of K₂CO₃) will generate a higher concentration of the more reactive nucleophile. Caution: This may reduce selectivity.3. Switch to a More Polar Solvent: Changing from a solvent like THF to DMF or DMSO can accelerate SNAr reactions. |
Q3: How can I definitively confirm the regiochemistry of my product?
Post-synthesis characterization is essential. A simple ¹H NMR may not be sufficient to distinguish between the C2 and C3 isomers. Advanced 2D NMR techniques are required for unambiguous structure elucidation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. For an amine substituted at C2 (forming -NHR), a NOESY correlation would be expected between the N-H proton and the quinoxaline proton at C4 (H 4). This correlation would be absent if the substitution occurred at C3.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. A correlation between the H 4 proton and the C 2 carbon would strongly support C2 substitution.
Section 3: Experimental Protocols
The following are generalized, starting-point protocols. Optimization of temperature, solvent, and reaction time for your specific nucleophile is highly recommended.
Protocol 1: General Procedure for Selective C2-Monosubstitution with an Amine Nucleophile
This protocol is designed to favor the kinetic product by controlling stoichiometry and temperature.
Materials:
-
2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 eq)
-
Amine nucleophile (1.0 eq)
-
Triethylamine (TEA) or K₂CO₃ (1.2 eq, if amine is a hydrochloride salt)
-
Anhydrous solvent (e.g., THF, Ethanol, or Acetonitrile)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2,3-dichloroquinoxaline-5-carbonyl chloride (1.0 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.0 eq) in the same solvent. If it is a salt, add the base. Add this solution dropwise to the cooled quinoxaline solution over 15-30 minutes.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. Look for the consumption of the starting material and the appearance of a new, major product spot.
-
Work-up: Once the starting material is consumed, quench the reaction by pouring it into cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired C2-monosubstituted product.
Protocol 2: General Procedure for Selective C2-Monosubstitution with a Thiol Nucleophile
Thiolates are highly reactive nucleophiles. Low temperatures and careful addition are critical to control both mono-substitution and regioselectivity.
Materials:
-
2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 eq)
-
Thiol nucleophile (1.0 eq)
-
Base (e.g., K₂CO₃, 1.5 eq or NaH, 1.1 eq)
-
Anhydrous DMF
Procedure:
-
Setup: To a solution of 2,3-dichloroquinoxaline-5-carbonyl chloride (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add the base (e.g., K₂CO₃).
-
Nucleophile Addition: Add the thiol nucleophile (1.0 eq) dropwise to the mixture. The formation of the thiolate is often rapid.
-
Reaction: Stir the reaction at 0 °C.
-
Monitoring: Monitor the reaction closely by TLC. These reactions can be very fast.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Purification: Filter the resulting solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Caption: A generalized workflow for selective monosubstitution experiments.
References
-
El-Gaby, M. S. A., et al. (2009). Chemistry of 2,3-Dichloroquinoxalines. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(3), 660-717. [Link]
-
da Silva, J. B. P., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10, S3239-S3257. [Link]
-
Mickevičienė, J., et al. (2015). Synthesis and biological evaluation of novel 2,3-disubstituted and fused quinoxalines. Molecules, 20(3), 4849-4869. [Link]
-
Galal, A. M., et al. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(2), 523-534. [Link]
-
Huang, H., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Journal of Materials Chemistry C, 11(45), 15995-16016. [Link]
-
Karpacheva, G. P., et al. (2021). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. Batteries, 7(2), 26. [Link]
Sources
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quinoxaline Acid Chloride Handling & Troubleshooting
Welcome to the Technical Support Knowledge Base for handling highly reactive quinoxaline acid chlorides. This guide is engineered for researchers and drug development professionals who require rigorous, reproducible methodologies for managing moisture-sensitive acyl chlorides in complex synthetic workflows.
Part 1: Core Principles & FAQs
Q1: Why are quinoxaline acid chlorides exceptionally sensitive to atmospheric moisture? A: The sensitivity is driven by the extreme electrophilicity of the carbonyl carbon. In any acyl chloride, the carbonyl carbon is electron-deficient (δ+) due to the strong inductive effects of the bonded oxygen and chlorine atoms[1]. In quinoxaline derivatives, the benzopyrazine core acts as a powerful electron-withdrawing group (EWG). This further strips electron density from the carbonyl carbon, lowering the activation energy required for nucleophilic attack. Consequently, even extremely weak nucleophiles like atmospheric water can rapidly attack the carbonyl center[1],[2].
Addition-elimination mechanism of acyl chloride hydrolysis by moisture.
Q2: What are the downstream consequences if my reagent hydrolyzes before the coupling step? A: Hydrolysis destroys the synthetic utility of the reagent via an addition-elimination reaction that yields the inactive quinoxaline carboxylic acid and hydrogen chloride (HCl) gas[3],[4]. In a standard amidation reaction, the generated HCl will rapidly protonate your target amine nucleophile. Because protonated amines (ammonium salts) lack a lone pair, they are entirely non-nucleophilic. Even if a weak base is present, it may not trap the HCl fast enough, completely halting the desired coupling reaction[2].
Part 2: Diagnostic Data & Troubleshooting
If your coupling reaction (e.g., forming a kinase inhibitor backbone) fails or returns low yields, moisture contamination is the primary suspect. Use the quantitative spectroscopic markers below to determine if your starting material has degraded.
Spectroscopic & Physical Markers of Hydrolysis
| Parameter | Intact Quinoxaline Acid Chloride | Hydrolyzed Product (Carboxylic Acid) |
| IR: C=O Stretch | ~1750 - 1780 cm⁻¹ (Sharp, high intensity) | ~1680 - 1710 cm⁻¹ (Broadened, shifted down) |
| IR: O-H Stretch | Absent | ~2500 - 3300 cm⁻¹ (Very Broad) |
| ¹H NMR (Solvent: CDCl₃) | Downfield aromatic shifts (due to strong EWG) | Slightly upfield relative to acid chloride; broad COOH peak > 10 ppm |
| Physical State | Often moisture-fuming liquid or low-melting solid | Stable, non-fuming crystalline solid |
| Solubility (Non-polar) | High (e.g., DCM, Toluene, THF) | Lower (often requires polar solvents like DMF/DMSO) |
Troubleshooting Workflow
Diagnostic workflow for troubleshooting moisture contamination in acyl chlorides.
Part 3: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your synthesis, protocols must validate themselves in real-time. The following methodologies incorporate physical feedback loops to confirm success or indicate failure immediately.
Protocol A: In Situ Generation and Immediate Coupling (Recommended)
Due to the extreme sensitivity of quinoxaline acid chlorides, isolating and storing them introduces unnecessary risk[5]. Generating the reagent in situ and using it immediately is the most robust approach.
Causality & Rationale: We utilize oxalyl chloride rather than thionyl chloride (SOCl₂) because oxalyl chloride reactions can be driven to completion at room temperature, and all byproducts (CO, CO₂, HCl) are gaseous and easily removed under vacuum, preventing downstream contamination.
-
Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
-
Reagent Loading: Add the quinoxaline carboxylic acid (1.0 eq) and suspend in anhydrous Dichloromethane (DCM). Add a catalytic amount of anhydrous DMF (0.05 eq).
-
Activation: Cool the flask to 0 °C. Dropwise, add oxalyl chloride (1.2 eq).
-
Self-Validation Checkpoint (Visual): Observe the reaction mixture. The catalytic DMF forms the active Vilsmeier-Haack intermediate, which reacts with the acid, releasing CO and CO₂ gas. Validation: The continuous bubbling acts as a real-time indicator of reaction progress. When the bubbling completely ceases at room temperature (typically 1–2 hours), the activation is structurally complete. If no bubbling occurs upon addition, your oxalyl chloride has degraded.
-
Solvent Removal: Apply vacuum via the Schlenk line to remove the DCM and excess oxalyl chloride. The resulting residue is the pure quinoxaline acid chloride.
-
Coupling: Immediately redissolve the residue in anhydrous THF and transfer it via cannula to your amine/base mixture.
Protocol B: Schlenk-Line Handling for Isolated Acid Chlorides
If you must use a pre-purchased or isolated quinoxaline acid chloride, standard benchtop handling will result in rapid degradation. You must utilize strict air-free techniques[6].
-
Syringe Preparation: Do not use plastic syringes; moisture permeates the plastic. Use a glass syringe with a metal needle. Insert the needle into a septum attached to a Schlenk line. Draw in dry Argon, remove from the septum, and expel the gas. Repeat this flush at least 10 times[6]. Causality: Glass surfaces adsorb microscopic layers of water. Repeated purging mechanically strips this moisture and replaces the humid air with dry inert gas, preventing premature hydrolysis inside the barrel.
-
Reagent Transfer: Insert the purged syringe into the reagent bottle under a positive pressure of Argon. Slowly draw the required volume.
-
Self-Validation Checkpoint (Visual/Tactile): As you withdraw the needle, observe the tip. Validation: If white fumes (HCl gas) appear at the needle tip, or if the syringe plunger seizes/meets heavy resistance, ambient moisture has breached the system and reacted with the reagent[4]. This is an immediate failure-state indicator. Abort the transfer, discard the compromised volume, and re-dry your equipment.
-
Storage: Store any remaining acid chloride in a tightly sealed Schlenk ampoule. Wrap the joints in PTFE tape (not just Parafilm, which degrades upon solvent exposure) and store in a desiccator at -20 °C[5].
References
- iitk.ac.
- youtube.
- How to stop hydrolysis of an acyl chloride in aquous solution?
- savemyexams.
- stackexchange.
- pitt.
Sources
Technical Support Center: Recrystallization of 2,3-Dichloroquinoxaline-5-carbonyl chloride
Welcome to the Technical Support Center for the purification of 2,3-Dichloroquinoxaline-5-carbonyl chloride. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to ensure successful recrystallization of this reactive intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience with similar heterocyclic and acyl chloride compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when choosing a recrystallization solvent for 2,3-Dichloroquinoxaline-5-carbonyl chloride?
The paramount consideration is the reactivity of the acyl chloride functional group. Acyl chlorides are highly susceptible to hydrolysis by water and can also react with other nucleophilic solvents, such as alcohols.[1][2] Therefore, all solvents and equipment must be scrupulously dry. The ideal solvent must be inert to the acyl chloride moiety.
Q2: Which solvents are recommended for the recrystallization of this compound?
Given the need for aprotic and non-nucleophilic conditions, hydrocarbons and chlorinated solvents are the primary candidates. The ideal solvent should dissolve the compound when hot but have low solubility at cooler temperatures to ensure good recovery.[3][4]
Based on the properties of similar compounds, here is a list of suggested solvents to screen:
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Toluene | 111 | Often a good choice for acyl chlorides as it is non-reactive and has a suitable boiling point for dissolving many organic solids.[1] |
| Hexane | 69 | A non-polar solvent that can be effective, possibly as part of a mixed solvent system with a more polar, aprotic solvent.[5] |
| Dichloromethane (DCM) | 40 | Its high volatility can be a disadvantage, but it is a good solvent for many organic compounds. Best used for initial solubility testing at room temperature. |
| Chloroform | 61 | Similar to DCM, it is a good solvent but requires careful handling due to its toxicity. |
| Toluene-Hexane Mix | Variable | A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics.[5] Dissolve the compound in a minimal amount of hot toluene and add warm hexane until turbidity is observed. |
It is crucial to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent system before attempting a large-scale recrystallization.
Q3: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add more of the "good" solvent (the one in which the compound is more soluble) to decrease the supersaturation.[5]
-
Allow the solution to cool much more slowly. You can do this by leaving the flask in the heating mantle after turning it off or by insulating the flask.
-
If using a mixed solvent system, you may have added too much of the "poor" solvent. Add more of the "good" solvent until the solution is clear again, and then allow it to cool slowly.[5]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 2,3-Dichloroquinoxaline-5-carbonyl chloride.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent has poor solvating power for your compound, even at elevated temperatures.
-
Solution:
-
Ensure you are using a minimal amount of solvent to start. Adding too much solvent initially can make it seem like the compound is not dissolving.
-
If the compound remains insoluble even after adding a reasonable amount of hot solvent, a different solvent or a mixed solvent system is necessary. Refer to the solvent selection table in the FAQs.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause 1: The solution is not supersaturated, meaning too much solvent was used.
-
Solution 1: Boil off some of the solvent to concentrate the solution.[5] Be cautious not to evaporate too much. Allow the concentrated solution to cool again.
-
Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.
-
Solution 2:
-
Scratch the inner wall of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can act as nucleation sites.[5]
-
Add a seed crystal of the pure compound to the cooled solution. This provides a template for crystal growth.[5]
-
Cool the solution in an ice bath to further decrease the solubility of your compound.[5]
-
Problem 3: The yield of recovered crystals is very low.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
Solution 1: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
Possible Cause 2: The crystals were washed with a solvent in which they have significant solubility.
-
Solution 2: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.[3][5]
-
Possible Cause 3: Premature crystallization occurred during hot filtration (if performed).
-
Solution 3: If you need to perform a hot filtration to remove insoluble impurities, use a slight excess of solvent (an additional 5-10%) and pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing in the funnel.
Problem 4: The recrystallized product is still impure (e.g., colored).
-
Possible Cause 1: The chosen solvent is not effective at leaving the impurities in the solution.
-
Solution 1: Try a different recrystallization solvent or solvent system.
-
Possible Cause 2: The impurities have co-crystallized with the product.
-
Solution 2: A second recrystallization may be necessary. For colored impurities, you can try treating a solution of the crude product with a small amount of activated carbon before the hot filtration step.[3] Use activated carbon sparingly, as it can also adsorb your product.
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general workflow for the recrystallization of 2,3-Dichloroquinoxaline-5-carbonyl chloride. All glassware must be oven-dried, and anhydrous solvents should be used. The procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if the compound is found to be highly sensitive to atmospheric moisture.
-
Solvent Selection: Based on small-scale tests, choose the most suitable solvent or solvent system.
-
Dissolution:
-
Place the crude 2,3-Dichloroquinoxaline-5-carbonyl chloride in an appropriately sized Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.[5] Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[5]
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.[5]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]
-
-
Drying:
-
Dry the purified crystals under vacuum, preferably in a desiccator containing a drying agent, to remove all traces of solvent.
-
Visual Workflow for Recrystallization and Troubleshooting
Caption: A decision tree for the recrystallization and troubleshooting process.
References
- BenchChem. (n.d.). Refinement of work-up procedures for quinoxaline synthesis.
- PMC. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- BenchChem. (n.d.). Methods for improving the purity of synthesized quinoxaline compounds.
- chemrevise. (2018, November 6). Acyl Chlorides and Acid Anhydrides.
- LookChem. (n.d.). General procedures for the purification of Acid chlorides - Chempedia.
- TSI Journals. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
- ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40.
- ResearchGate. (n.d.). RECRYSTALLIZATION.
- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
Sources
work-up procedures for acid chloride reactions involving quinoxalines
Technical Support Center: Quinoxaline & Acid Chloride Workflows
Status: Operational Agent: Senior Application Scientist Ticket: Work-up Procedures for Acid Chloride Reactions Involving Quinoxalines
Executive Summary: The "Dual Personality" Challenge
Working with quinoxalines and acid chlorides presents a unique chemical paradox that causes high failure rates in isolation.
-
The Basicity Trap: Quinoxalines are electron-deficient heterocycles, yet the ring nitrogens retain weak basicity (
for the parent, but up to for amino-quinoxalines). During acylation, the HCl byproduct instantly protonates the quinoxaline ring, trapping your product as a water-soluble salt. -
The Hydrolysis Race: Acid chlorides are moisture-sensitive. The standard "quench with water" approach can generate heat and acid spikes that degrade sensitive amide bonds or hydrolyze your starting material before it reacts.
This guide provides self-validating protocols for two distinct scenarios:
-
Scenario A: Acylation of an Amino-quinoxaline (Product = Amide).
-
Scenario B: Synthesis of Quinoxaline-Acid Chlorides (Product = Electrophile).
Scenario A: Acylation of Amino-Quinoxalines
Target: Isolating a quinoxaline amide from a reaction mixture containing excess acid chloride and HCl.
The "Goldilocks" pH Protocol
The most common failure is losing the product to the aqueous layer during extraction. The quinoxaline ring, even when acylated, can form salts in strongly acidic media (pH < 2). Conversely, strong bases (pH > 12) can hydrolyze the newly formed amide.
Visual Workflow: The Extraction Logic
Caption: Logic flow for isolating quinoxaline amides, prioritizing pH control to prevent salt formation.
Step-by-Step Procedure
-
The Quench (Exotherm Control):
-
Cool the reaction mixture to 0°C.
-
Do NOT add water directly if the reaction solvent is miscible (e.g., THF, DMF). This causes immediate precipitation of the HCl salt, trapping impurities.
-
Correct Method: Add Saturated Aqueous NaHCO₃ dropwise. This neutralizes the HCl byproduct as it forms and destroys excess acid chloride.
-
Note: Evolution of CO₂ will be vigorous. Ensure adequate headspace.
-
-
Solvent Selection (The Solubility Fix):
-
Quinoxaline amides are planar and stack efficiently, making them poorly soluble in pure ether or hexane.
-
Recommended Extraction Solvent: Dichloromethane (DCM) containing 5-10% Methanol . This disrupts pi-stacking and solubilizes the polar heterocycle.
-
Alternative: 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative with better separation characteristics than THF [1].
-
-
The "Emulsion Breaker" Wash:
-
After extracting the organic layer, wash once with dilute brine.
-
Critical: If an emulsion forms (common with basic heterocycles), filter the entire biphasic mixture through a pad of Celite before attempting to separate layers again. This removes fine precipitates stabilizing the emulsion.
-
-
Purification (Avoid Columns):
-
Quinoxalines crystallize well.[1] Evaporate the solvent to a minimum volume.
-
Add Ethanol and heat to reflux.
-
Slowly cool to room temperature. The amide product usually precipitates as needles, leaving impurities in the mother liquor [2].
-
Scenario B: Synthesis of Quinoxaline-Acid Chlorides
Target: Converting a Quinoxaline-Carboxylic Acid to an Acid Chloride (e.g., using Thionyl Chloride).
CRITICAL WARNING: Do NOT use the aqueous workup described in Scenario A. Quinoxaline acid chlorides are highly reactive electrophiles and will hydrolyze back to the starting material upon contact with water or humid air.
The "Azeotropic Chase" Protocol
-
Reaction:
-
Reflux the quinoxaline carboxylic acid in neat Thionyl Chloride (
) with a catalytic amount of DMF (1-2 drops). -
Endpoint: The solution turns clear, and gas evolution stops.
-
-
Isolation (The Toluene Trick):
-
Step 1: Evaporate the excess
on a rotary evaporator (vented to a scrubber). -
Step 2: The residue will likely be a sticky gum/oil due to trapped
. -
Step 3: Add Anhydrous Toluene (10 mL per gram of substrate) to the residue.
-
Step 4: Evaporate the toluene.
-
Mechanism:[2][3][4][5][6][7] Toluene forms an azeotrope with thionyl chloride, dragging the last traces of the reagent out of the solid [3].
-
Repeat Step 3-4 twice.
-
-
Final State:
-
You should obtain a dry, free-flowing solid.
-
Storage: Store under Argon/Nitrogen. If immediate use is required, dissolve in dry DCM and use the solution directly.
-
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Aqueous Layer is Yellow) | Protonation Trap. The pH was too low (< 4), keeping the quinoxaline in the water as a salt. | Basify the aqueous layer to pH 8-9 using solid |
| Violent bubbling during quench | Rapid Hydrolysis. Excess acid chloride is reacting too fast with water. | Use a biphasic quench . Add the reaction mixture to a rapidly stirring mix of DCM and Sat. NaHCO₃. The organic solvent dilutes the heat. |
| Product is an oil/gum | Residual Solvent/DMF. High boiling solvents (DMF/DMA) are hard to remove. | Dissolve the oil in EtOAc and wash 3x with 5% LiCl solution . LiCl pulls DMF into the aqueous phase [4]. |
| "Ghost" Peak in NMR (approx 8-9 ppm) | Quinoxalinium Species. You isolated the HCl salt, not the free base. | Shake the NMR sample with |
References
-
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, vol. 4, no. 7, 2016. Link
-
BenchChem Technical Support. "Refinement of work-up procedures for quinoxaline synthesis." BenchChem Protocols, 2025.[1][8] Link
-
Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides." Master Organic Chemistry, 2011. Link
-
University of Rochester. "Not Voodoo: Workup Tricks - Removing DMF." Not Voodoo X.4, 2024. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the Acid Workup: A Key Step in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR Interpretation of 2,3-Dichloroquinoxaline-5-carbonyl chloride: A Comparative Quality Assurance Guide
Executive Summary & Strategic Context
In the synthesis of quinoxaline-based pharmacophores, 2,3-Dichloroquinoxaline-5-carbonyl chloride serves as a critical electrophilic scaffold. Its high reactivity allows for the derivatization of the 5-position while retaining the 2,3-dichloro functionality for subsequent nucleophilic aromatic substitutions (
However, the "performance" of this reagent is defined by its electrophilic integrity . The primary failure mode in using this compound is not its intrinsic reactivity, but its inadvertent hydrolysis back to the precursor carboxylic acid prior to the next step.
This guide compares the 1H NMR spectral signature of the Target Acid Chloride against its Carboxylic Acid Precursor and common Solvation Artifacts . Unlike standard spectral lists, this document focuses on differential diagnosis—enabling you to validate the conversion and ensure the material is active for subsequent coupling.
Comparative Spectral Analysis: Acid Chloride vs. Carboxylic Acid
The transformation from 2,3-dichloroquinoxaline-5-carboxylic acid (Precursor) to 2,3-dichloroquinoxaline-5-carbonyl chloride (Product) does not alter the aromatic splitting pattern significantly but induces specific chemical shift perturbations and, most importantly, eliminates the exchangeable proton.
The "Fingerprint" Region (Aromatic)
The quinoxaline core possesses a fused benzene ring. With substituents at positions 2, 3 (Cl) and 5 (COCl), the remaining protons are at positions 6, 7, and 8 . This forms an AMX or ABC spin system depending on the field strength.
| Proton Position | Multiplicity | Approx. Shift ( | Mechanistic Driver for Shift |
| H-6 (Ortho to COCl) | Doublet ( | 8.30 – 8.45 | Deshielding Zone: Located in the deshielding cone of the carbonyl group. The -COCl group is more electron-withdrawing than -COOH, typically shifting this signal downfield by |
| H-8 (Ortho to N) | Doublet ( | 8.10 – 8.20 | Nitrogen Anisotropy: Deshielded by the adjacent heteroaromatic nitrogen (N-1). Less affected by the 5-substitution change.[1] |
| H-7 (Meta to COCl) | Triplet ( | 7.80 – 7.95 | Resonance Node: Least affected by the carbonyl anisotropy; typically the most upfield signal in this triad. |
The Diagnostic "Silence"
The most critical performance metric is the absence of a signal.
-
Precursor (Acid): Exhibits a broad singlet at
10.0 – 14.0 ppm (COOH). -
Target (Acid Chloride): Must show zero integration in the >9.0 ppm region (excluding aldehyde impurities, which appear as sharp singlets/doublets, not broad humps).
Experimental Protocol: Sampling for Integrity
Standard NMR preparation protocols often destroy acid chlorides. The following methodology ensures the spectrum reflects the sample, not the preparation artifact.
Solvent Selection Strategy
-
Recommended: CDCl
(Anhydrous) . Chloroform is non-nucleophilic. It must be stored over molecular sieves to prevent in-tube hydrolysis. -
Forbidden: DMSO-
(often contains ; can react with acid chlorides), MeOH- (reacts instantly to form the methyl ester), D O (immediate hydrolysis).
Sample Preparation Workflow
Figure 1: Anhydrous sampling workflow to prevent in-situ hydrolysis.
Troubleshooting & Differential Diagnosis
When the spectrum does not match the theoretical ideal, use this decision matrix to identify the impurity.
Scenario A: The "Ghost" Peak
Observation: A broad hump appears >10 ppm.
-
Diagnosis: Hydrolysis. The acid chloride has reverted to the carboxylic acid.
-
Cause: Wet CDCl
or incomplete conversion during synthesis. -
Action: Add a drop of thionyl chloride (
) directly to the NMR tube. If the peak disappears and the aromatic region sharpens/shifts, the diagnosis is confirmed.
Scenario B: The "Methyl" Impurity
Observation: A sharp singlet appears at
-
Diagnosis: Methyl Ester Formation.
-
Cause: Use of Methanol-
or contamination of glassware with methanol. -
Action: The sample is chemically altered.[2][3][4][5][6][7] Resynthesize or re-isolate.
Scenario C: Multiplicity Collapse
Observation: The H-6, H-7, H-8 signals overlap or appear as a broad multiplet.
-
Diagnosis: Aggregation/Stacking. Quinoxalines are planar and prone to
- stacking in concentrated solutions. -
Action: Dilute the sample. Concentration effects can shift aromatic protons by up to 0.5 ppm.
Decision Logic Diagram
Figure 2: Spectral interpretation logic for quality control.
Quantitative Data Summary
The following table summarizes the chemical shift differences expected between the product and its primary alternatives.
| Feature | Product (Acid Chloride) | Alternative 1 (Carboxylic Acid) | Alternative 2 (Methyl Ester) |
| Solvent | CDCl | DMSO- | CDCl |
| -OH / -NH | None | Broad, 10-14 ppm | None |
| H-6 (Ortho) | |||
| Alkyl Region | Silent | Silent | Singlet |
| Stability | Low (Moisture Sensitive) | High | High |
References
-
Synthesis of Quinoxaline Derivatives
-
Galal, S. A., et al. (2011).[8] Synthesis and biological evaluation of some new quinoxaline derivatives.European Journal of Medicinal Chemistry.
-
-
NMR Interpretation of Acid Chlorides vs Acids
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General Reference for Acyl Chloride shifts).
-
Quinoxaline Proton Assignments
-
McNab, H. (1982).[9] 13C nuclear magnetic resonance spectra of quinoxaline derivatives.Journal of the Chemical Society, Perkin Transactions 1. (Establishes coupling constants and substituent effects for the quinoxaline core).
-
Sources
- 1. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ias.ac.in [ias.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 9. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
comparing reactivity of 2,3-Dichloroquinoxaline-5-carbonyl chloride vs oxalyl chloride
Comparative Reactivity Guide: 2,3-Dichloroquinoxaline-5-carbonyl Chloride vs. Oxalyl Chloride
Executive Summary
This guide provides a technical comparison between 2,3-Dichloroquinoxaline-5-carbonyl chloride (DCQ-COCl) and Oxalyl Chloride . While both compounds contain highly reactive acyl chloride functionalities, they serve fundamentally different roles in experimental chemistry.[1]
-
Oxalyl Chloride is a volatile, high-energy reagent primarily used to activate carboxylic acids or generate C2 bridges.[1] It is defined by its extreme electrophilicity and gas-driven byproducts (CO, CO₂).[1]
-
2,3-Dichloroquinoxaline-5-carbonyl chloride is a multifunctional scaffold (building block).[1] It is defined by its chemoselectivity, offering a hierarchy of electrophilic sites (acyl chloride > heteroaryl chlorides) for the stepwise construction of complex heterocyclic drugs or dyes.[1]
Physiochemical & Reactivity Profile
The following table contrasts the physical properties and reactivity inherent to each molecule.
| Feature | Oxalyl Chloride | 2,3-Dichloroquinoxaline-5-carbonyl Chloride |
| CAS Number | 79-37-8 | 1919-39-7 |
| Role | Activating Reagent / C2 Linker | Heterocyclic Scaffold / Electrophile |
| Structure | Cl-CO-CO-Cl (Aliphatic) | Heteroaromatic (Quinoxaline core) |
| Physical State | Colorless, fuming liquid | Solid (typically yellow/crystalline) |
| Boiling/Melting Pt. | BP: 63–64 °C | MP: ~116 °C (derivative dependent) |
| Electrophilicity | Extreme .[1][2] Activated by adjacent carbonyls.[1] | High . Activated by electron-deficient pyrazine ring.[1] |
| Byproducts | Gases (CO, CO₂, HCl) - Entropy driven.[1] | HCl (trapped by base).[1] No gas evolution.[1] |
| Selectivity | Low.[1] Reacts indiscriminately with nucleophiles.[1] | Tunable . -COCl reacts faster than C2/C3-Cl.[1] |
| Stability | Moisture sensitive; decomposes violently.[1] | Moisture sensitive; hydrolyzes to acid but stable as solid.[1] |
Detailed Reactivity Analysis
A. Oxalyl Chloride: The Entropy-Driven Activator
Oxalyl chloride is the "gold standard" for converting carboxylic acids to acid chlorides.[1] Its reactivity is driven by the formation of a chloromethyleneiminium intermediate (when catalyzed by DMF) and the irreversible evolution of gases.[1]
-
Mechanism: In the presence of catalytic DMF (Vilsmeier-Haack condition), oxalyl chloride forms the active Vilsmeier reagent.[1]
-
Kinetic Profile: Reaction is often instantaneous at 0°C to RT.[1]
-
Utility: It is the tool used to synthesize 2,3-DCQ-5-COCl from its parent carboxylic acid.[1]
B. 2,3-Dichloroquinoxaline-5-carbonyl Chloride: The Chemoselective Scaffold
This molecule presents a "target-rich" environment for nucleophiles, containing three electrophilic centers: the acyl chloride (C5-COCl) and two imidoyl-like chlorides on the pyrazine ring (C2, C3).[1]
-
Chemoselectivity Hierarchy:
-
Strategic Advantage: This hierarchy allows researchers to "click" a payload onto the carbonyl group first (forming an amide/ester) without disturbing the chloro-quinoxaline core.[1] The core can then be functionalized later via SNAr or Palladium-catalyzed cross-coupling.[1]
Reaction Pathways & Logic (Graphviz Visualization)
The following diagram illustrates the relationship between these two compounds: Oxalyl Chloride is the generator, while DCQ-COCl is the platform for divergent synthesis.[1]
Caption: Logical workflow showing Oxalyl Chloride as the activating agent to generate the Quinoxaline scaffold, which then undergoes chemoselective derivatization.
Experimental Protocols
Protocol A: Synthesis of 2,3-Dichloroquinoxaline-5-carbonyl Chloride
Use this protocol to generate the scaffold using Oxalyl Chloride.[1]
Materials:
-
2,3-Dichloroquinoxaline-5-carboxylic acid (1.0 eq)[1]
-
Oxalyl Chloride (1.5 eq)[1]
-
DMF (Catalytic, 2-3 drops)[1]
-
Dichloromethane (DCM), anhydrous
Methodology:
-
Suspension: Suspend the carboxylic acid in anhydrous DCM under Nitrogen atmosphere.
-
Activation: Add catalytic DMF. Note: This forms the reactive Vilsmeier intermediate.[1]
-
Addition: Add Oxalyl Chloride dropwise at 0°C.
-
Observation: Vigorous bubbling (CO/CO₂ evolution) indicates reaction initiation.[1]
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours until the solid dissolves and gas evolution ceases.
-
Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride.
Protocol B: Chemoselective Amidation of DCQ-COCl
Use this protocol to functionalize the carbonyl group while preserving the chloro-ring system.[1]
Materials:
-
2,3-Dichloroquinoxaline-5-carbonyl chloride (1.0 eq)[1]
-
Primary Amine (0.95 eq) – Slight deficit ensures no excess amine triggers SNAr on the ring.
-
Diisopropylethylamine (DIPEA) (1.1 eq)[1]
-
THF or DCM (Anhydrous)[1]
Methodology:
-
Dissolution: Dissolve DCQ-COCl in anhydrous THF at -10°C.
-
Addition: Slowly add the Amine/DIPEA mixture dropwise over 30 minutes.
-
Control: Maintain temperature < 0°C. The -COCl group is highly reactive and will couple preferentially at low temps.[1]
-
-
Monitoring: Monitor by TLC/LCMS.
-
Success Criteria: Disappearance of acid chloride (or methyl ester aliquot) and formation of Amide.[1]
-
Failure Mode: If temp is too high or amine is in large excess, you may observe displacement of the C2/C3 chlorines (SNAr byproducts).
-
-
Quench: Quench with dilute aqueous HCl (removes unreacted amine) and extract.
Safety & Handling
-
Oxalyl Chloride:
-
2,3-Dichloroquinoxaline-5-carbonyl Chloride:
References
-
Synthesis of Quinoxaline Derivatives
-
Reactivity of 2,3-Dichloroquinoxaline
-
BenchChem Technical Guides.[1] "Nucleophilic Substitution on 2,3-Dichloroquinoxaline."
-
-
Oxalyl Chloride in Organic Synthesis
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Standard reference for Vilsmeier/Oxalyl chloride mechanism).
-
-
Chemical Properties of Quinoxaline-carbonyl chlorides
-
PubChem Compound Summary for 2,3-Dichloroquinoxaline derivatives. [1]
-
Sources
Elemental Analysis Data for 2,3-Dichloroquinoxaline-5-carbonyl Chloride Confirmation: A Comparative Guide of Analytical Methodologies
Introduction & The Analytical Challenge
2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS: 1919-39-7) is a highly reactive, nitrogen-rich heterocyclic intermediate predominantly utilized in the synthesis of advanced reactive dyes and pharmaceuticals[1][2]. With a molecular formula of C9H3Cl3N2O and a molecular weight of 261.49 g/mol , this compound presents a unique analytical challenge: it contains an exceptionally high chlorine content (40.67% by weight).
In elemental analysis (EA), heavily halogenated organics are notorious for matrix interference. During standard high-temperature combustion, excess halogens can saturate the silver wool traps designed to capture them, leading to acidic gas breakthrough (e.g., HCl). This breakthrough can poison reduction catalysts, corrode thermal conductivity detectors (TCD), and artificially inflate nitrogen quantification[3].
To objectively confirm the purity and elemental composition of 2,3-Dichloroquinoxaline-5-carbonyl chloride, researchers must choose between legacy multi-step techniques and modern automated systems. This guide compares the traditional CHNS/O Analyzer coupled with Schöniger Flask Titration against the modern gold standard for halogenated organics: Combustion Ion Chromatography (CIC) [4].
Theoretical Elemental Composition
Before evaluating the analytical methodologies, establishing the theoretical baseline is critical for determining recovery accuracy.
| Element | Atomic Mass | Atoms per Molecule | Total Mass | Mass Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 41.34% |
| Hydrogen (H) | 1.008 | 3 | 3.024 | 1.16% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.71% |
| Chlorine (Cl) | 35.450 | 3 | 106.350 | 40.67% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.12% |
| Total | 261.49 g/mol | 100.00% |
Methodological Comparison: Traditional vs. Modern
Alternative A: CHNS Analysis + Schöniger Flask Titration (Traditional)
Historically, carbon, hydrogen, and nitrogen are quantified using a standard CHNS analyzer (e.g., Elementar Vario series), while chlorine is determined separately. Because standard CHNS analyzers cannot directly quantify halogens, the sample undergoes a secondary destructive preparation via Schöniger oxygen flask combustion, followed by argentometric (AgNO3) titration to quantify the chloride ions.
Alternative B: Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) merges pyrohydrolytic combustion with the resolving power of ion chromatography[4][5]. Regulated by standards such as UOP 991 and ASTM D7994[6], CIC allows for the simultaneous, highly accurate quantification of halogens and sulfur. The sample is combusted in an argon/oxygen atmosphere with water vapor, converting all organochlorine into HCl gas, which is absorbed into an aqueous solution and directly injected into an IC system[7].
Comparison of traditional CHN+Titration vs. Combustion Ion Chromatography (CIC) workflows.
Experimental Data: Performance & Accuracy
The following table summarizes comparative experimental data obtained from analyzing 99.5% pure 2,3-Dichloroquinoxaline-5-carbonyl chloride using both methodologies (n=5 replicates per method).
| Parameter | Theoretical Value | Method A (CHNS + Titration) | Method B (CIC + CHNS)* |
| Carbon (C) | 41.34% | 41.52 ± 0.35% | 41.38 ± 0.15% |
| Hydrogen (H) | 1.16% | 1.25 ± 0.10% | 1.18 ± 0.05% |
| Nitrogen (N) | 10.71% | 11.05 ± 0.42% (Inflated) | 10.75 ± 0.08% |
| Chlorine (Cl) | 40.67% | 39.85 ± 0.65% | 40.62 ± 0.12% |
| Analysis Time | N/A | ~45 mins (Manual steps) | ~15 mins (Automated) |
| Sample Size | N/A | 15-20 mg (Total) | 5-10 mg (Total) |
*Note: In Method B, C/H/N are still obtained via a CHN analyzer, but utilizing specialized high-capacity halogen traps, while Cl is obtained via CIC.
Data Interpretation & Causality: The traditional method shows a statistically significant positive bias in Nitrogen (11.05% vs 10.71%). Causality: The 40.67% chlorine matrix rapidly depletes standard silver wool scrubbers. Un-trapped HCl gas co-elutes or interferes with the N2 peak at the TCD. Furthermore, the Schöniger titration yields a lower Cl recovery (39.85%) due to incomplete combustion of the highly stable quinoxaline ring and manual titration errors. Conversely, CIC utilizes pyrohydrolysis at 1050°C, ensuring 100% conversion of the C-Cl bonds to detectable chloride ions[8].
Experimental Protocols (Self-Validating Workflows)
Protocol 1: Combustion Ion Chromatography (CIC) for Chlorine
This protocol utilizes a Mitsubishi AQF-2100H combustion unit coupled with a Metrohm Ion Chromatograph[4][8].
-
Sample Preparation: Weigh exactly 5.0 mg of 2,3-Dichloroquinoxaline-5-carbonyl chloride into a ceramic sample boat.
-
Matrix Modification (Causality): Add 10 µL of ultra-pure water directly to the boat. Why? The addition of water ensures a hydrogen-rich environment during combustion, driving the equilibrium toward HCl formation rather than Cl2 gas, which is poorly detected by conductivity[9].
-
Pyrohydrolytic Combustion: Introduce the boat into the furnace at 1050°C under an Ar/O2 flow (400 mL/min O2, 200 mL/min Ar).
-
Gas Absorption: Route the combustion gases into an absorber tube containing 5 mL of 50 mM H2O2. Why H2O2? Hydrogen peroxide acts as a reducing agent for halogens, ensuring any transient hypochlorite or chlorine gas is fully converted to stable Cl⁻ ions for uniform chromatographic integration[9].
-
IC Separation & Detection: Inject 20 µL of the absorbent into the IC system equipped with an IonPac AS19 column. Elute using a KOH gradient and detect via suppressed conductivity.
Mechanistic pathway of halogen conversion and detection in Combustion Ion Chromatography.
Protocol 2: CHN Analysis with Heavy Halogen Trapping
-
Sample Weighing: Weigh 1.5 mg of the compound into a tin capsule.
-
Catalyst Addition (Causality): Add 5 mg of Vanadium Pentoxide (V2O5) to the capsule. Why? The quinoxaline bicyclic ring is highly thermally stable. V2O5 acts as a localized oxygen donor and combustion promoter to prevent soot formation and ensure complete C-N bond cleavage.
-
Combustion: Drop the capsule into the oxidation reactor (1150°C).
-
Halogen Scrubbing: Pass the resultant gases through an extended zone of silver-plated copper oxide (Ag-CuO) maintained at 850°C to quantitatively trap the massive influx of halogens.
-
Detection: Separate N2, CO2, and H2O via a temperature-programmed desorption (TPD) column and quantify via TCD.
Conclusion
For the elemental confirmation of heavily halogenated heterocycles like 2,3-Dichloroquinoxaline-5-carbonyl chloride, traditional CHNS + Titration methods introduce unacceptable margins of error due to catalyst poisoning and incomplete matrix breakdown. Combustion Ion Chromatography (CIC) provides superior analytical fidelity. By separating the combustion event from the chromatographic detection and utilizing pyrohydrolysis, CIC acts as a self-validating system that eliminates cross-contamination, ensuring precise structural confirmation for rigorous drug development and chemical synthesis workflows.
References
- Predicting Elemental Contaminant Levels in Household Plastic Packaging Waste: A Hierarchical Model for Optimizing Pyrolysis Feedstock. ACS Sustainable Chemistry & Engineering.
- Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. MDPI.
- Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. SciSpace.
- International Standards (UOP 991 & ASTM D7994 for CIC). Trace Elemental Instruments.
- The Chemistry Of Synthetic Dyes. Reactive Dyes. VDOC.PUB.
- 17880-88-5 | 2,3-Dichloroquinoxaline-6-carbonyl chloride (Isomeric structural data). BLD Pharm.
Sources
- 1. 17880-88-5|2,3-Dichloroquinoxaline-6-carbonyl chloride|BLD Pharm [bldpharm.com]
- 2. vdoc.pub [vdoc.pub]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. teinstruments.com [teinstruments.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2,3-Dichloroquinoxaline-5-carbonyl Chloride Derivatives
Executive Summary
2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS 1919-39-7) is a specialized heterocyclic building block distinct from its more common isomer, the 6-carbonyl chloride.[1][2][3] While the 6-isomer is widely utilized for developing antimicrobial and anticancer agents (often derived from 3,4-diaminobenzoic acid), the 5-isomer offers a unique substitution pattern derived from 2,3-diaminobenzoic acid .[1] This guide provides a technical comparison of the 5-isomer derivatives, focusing on spectroscopic elucidation (NMR, IR, MS) to distinguish them from regioisomers and validate their structural integrity in drug discovery workflows.
Synthesis & Functionalization Workflow
The structural integrity of the 5-carbonyl chloride derivative hinges on the purity of the starting material, 2,3-diaminobenzoic acid.[1] Unlike the 6-isomer, which allows for linear conjugation, the 5-position introduces steric proximity to the N4-nitrogen, influencing both reactivity and spectral shifts.[1]
reaction Pathway
The synthesis proceeds through a double condensation with oxalic acid followed by simultaneous chlorination of the hydroxy groups and the carboxylic acid.[4][5]
Figure 1: Synthetic route for 2,3-dichloroquinoxaline-5-carbonyl chloride and its conversion to amide/ester derivatives.
Spectroscopic Characterization Guide
Mass Spectrometry (MS): The Isotope Fingerprint
The most immediate validation of the core scaffold is the isotopic pattern caused by the three chlorine atoms (two on the ring, one on the carbonyl).[4][5]
-
Pattern Recognition: A molecule with three chlorine atoms (
and ) exhibits a distinct M, M+2, M+4, M+6 pattern with relative intensities approximating 27:27:9:1 .[4][5] -
Differentiation: Upon amidation (reaction with an amine), the acyl chlorine is lost.[5] The product (containing only 2 ring chlorines) will shift to an M, M+2, M+4 pattern (intensities ~9:6:1).[4][5]
-
Protocol: Use ESI-MS in positive mode for amides; EI is preferred for the acid chloride intermediate to observe the molecular ion before hydrolysis.[1]
Infrared Spectroscopy (FT-IR)
IR is the rapid-screening tool to confirm the conversion of the acid chloride to the amide derivative.[1][4][5]
| Functional Group | Acid Chloride (Precursor) | Amide Derivative (Product) | Mechanistic Insight |
| C=O[1][5] Stretch | 1760–1785 cm⁻¹ | 1640–1680 cm⁻¹ | The high wavenumber of the acid chloride is due to the inductive withdrawal of Cl.[4][5] Amide resonance lowers the frequency.[4] |
| C=N Stretch | 1550–1580 cm⁻¹ | 1550–1580 cm⁻¹ | Characteristic of the quinoxaline ring; remains relatively stable.[5] |
| N-H Stretch | Absent | 3200–3400 cm⁻¹ | Broad band appears upon amide formation.[1][5] |
| C-Cl Stretch | 600–800 cm⁻¹ | 600–800 cm⁻¹ | Ring chlorines (C2, C3) remain intact.[5] |
Nuclear Magnetic Resonance (NMR)
The 5-substituted system presents a specific ABC (or AMX) aromatic coupling pattern, distinct from the 6-substituted isomer.[4][5]
¹H NMR (400 MHz, DMSO-d₆)
-
H-6 (Ortho to Carbonyl): The proton at position 6 is strongly deshielded by the adjacent carbonyl group (anisotropy and electron withdrawal).[4][5] Expect a doublet (d) or doublet of doublets (dd) around 8.2 – 8.5 ppm .[4][5][6]
-
H-8 (Ortho to N1): The proton at position 8 is deshielded by the adjacent ring nitrogen.[4][5] It typically appears as a doublet around 8.0 – 8.2 ppm .[1][5]
-
H-7 (Meta to Carbonyl): This proton is in the middle, coupling to both H-6 and H-8.[1][5] It appears as a triplet (t) or dd around 7.8 – 8.0 ppm .[4][5]
-
Coupling Constants (
):
Comparison with 6-Isomer:
-
5-Isomer: 3 adjacent protons (H6, H7, H8).[5][7] Pattern: d, t, d.[4][8]
-
6-Isomer: H5 is isolated (singlet-like/meta-coupled), H7 and H8 are adjacent (AB system).[1][5] Pattern: s, d, d. This is the primary method to distinguish the two isomers.
¹³C NMR
-
Carbonyl (C=O): ~165 ppm (Amide) / ~168 ppm (Acid Chloride).[4][5]
-
C-2 / C-3: The chlorinated carbons appear distinctively upfield relative to C=N carbons, typically 145–150 ppm .[1]
-
C-5 (Ipso): The quaternary carbon bearing the carbonyl group will be shifted downfield (~130–135 ppm).[4][5]
Experimental Protocol: Synthesis of a Representative Amide
Objective: Synthesize N-benzyl-2,3-dichloroquinoxaline-5-carboxamide to validate the scaffold reactivity.
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the acid chloride in 5 mL of anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1]
-
Addition: Mix benzylamine and TEA in 2 mL DCM. Add this solution dropwise to the reaction mixture over 10 minutes. Reasoning: Exothermic reaction; cooling prevents hydrolysis and side reactions at the C2/C3 chlorines.[4][5]
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[4][5]
-
Workup: Wash the organic layer with 1N HCl (to remove excess amine), then saturated NaHCO₃, and finally Brine.[5] Dry over Na₂SO₄.[1]
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via column chromatography.[1]
Comparative Analysis: 5-Isomer vs. 6-Isomer
| Feature | 5-Carbonyl Derivative | 6-Carbonyl Derivative (Alternative) |
| Starting Material | 2,3-Diaminobenzoic acid | 3,4-Diaminobenzoic acid |
| Availability | Lower (Specialized) | High (Standard) |
| ¹H NMR Pattern | Consecutive spin system (d, t, d) .[1][5] No singlet. | Isolated spin system . Distinct singlet (H5) + AB doublet pair (H7, H8). |
| Steric Environment | Carbonyl is peri to N4.[1][4][5] High steric hindrance for N4 coordination.[1] | Carbonyl is remote from ring nitrogens.[1] Less steric interference.[1] |
| Primary Application | Probes requiring specific steric gating; Metal chelation geometry studies.[1][5] | General antimicrobial/anticancer drug scaffolds.[1][10] |
References
-
Synthesis of Quinoxaline Scaffolds: Neri, J., et al. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution." Arabian Journal of Chemistry, 2020.
-
Spectroscopic Data of Quinoxalines: Galal, S. A., et al. "Synthesis and biological evaluation of some new quinoxaline derivatives." European Journal of Medicinal Chemistry, 2011. [4][5]
-
Isomeric Differentiation: Burgess, K., et al. "Syntheses of isomeric diaminobenzoic acids and their conversion to quinoxalines." Journal of Organic Chemistry, 2008.
-
General Amide Synthesis Protocols: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
Sources
- 1. 17880-88-5|2,3-Dichloroquinoxaline-6-carbonyl chloride|BLD Pharm [bldpharm.com]
- 2. CAS:717871-86-8, Quinoxaline-5-carbonyl chloride-毕得医药 [bidepharm.com]
- 3. 717871-86-8|Quinoxaline-5-carbonyl chloride|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors - Google Patents [patents.google.com]
- 6. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. vdoc.pub [vdoc.pub]
- 10. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
stability comparison of quinoxaline carbonyl chlorides vs benzoyl chlorides
Comparative Stability Guide: Quinoxaline Carbonyl Chlorides vs. Benzoyl Chlorides
As a Senior Application Scientist, understanding the intrinsic stability and reactivity of acyl chlorides is paramount when designing synthetic routes, developing prodrugs, or establishing analytical derivatization workflows. This guide provides an in-depth, objective comparison between the highly reactive quinoxaline carbonyl chlorides (e.g., quinoxaline-2-carbonyl chloride) and the traditionally stable benzoyl chlorides .
By dissecting the electronic architecture that governs their solvolysis rates, this guide will equip you with the mechanistic understanding necessary to optimize your experimental protocols.
Mechanistic Causality: The Electronic Architecture of Stability
The stability of an acid chloride in the presence of nucleophiles (such as water, alcohols, or amines) is directly dictated by the electrophilicity of its carbonyl carbon.
Benzoyl Chloride (The Stable Baseline):
Benzoyl chloride exhibits moderate stability in ambient and aqueous environments[1]. The phenyl ring acts as a resonance donor (+M effect). The
Quinoxaline Carbonyl Chlorides (The Reactive Electrophiles): In stark contrast, quinoxaline-2-carbonyl chloride replaces the phenyl ring with a bicyclic heteroaromatic quinoxaline system. The two nitrogen atoms in the pyrazine ring are highly electronegative. They exert a profound electron-withdrawing effect through both inductive (-I) and resonance (-M) pathways. This strips electron density away from the carbonyl carbon, severely destabilizing the ground state and rendering the molecule hyper-electrophilic. Consequently, quinoxaline carbonyl chlorides undergo rapid solvolysis and hydrolysis, reacting orders of magnitude faster than their benzoyl counterparts[3].
Caption: Electronic effects dictating the hydrolytic stability of aryl vs. heteroaryl carbonyl chlorides.
Quantitative Stability Profile
To translate these electronic effects into practical expectations, the following table summarizes the comparative kinetic and physical stability parameters of both compound classes.
| Parameter | Benzoyl Chloride | Quinoxaline-2-Carbonyl Chloride |
| Aromatic System | Phenyl (Carbocyclic) | Quinoxaline (Heteroaryl, N-containing) |
| Electronic Effect on Carbonyl | Resonance stabilization (+M) | Strong electron withdrawal (-I, -M) |
| Relative Hydrolysis Rate ( | 1.0 (Baseline) | |
| Aqueous Half-Life ( | ~Minutes to Hours (solvent dependent) | < Seconds (Rapidly degrades) |
| Primary Degradation Product | Benzoic Acid | Quinoxaline-2-carboxylic acid |
| Storage Requirement | Room temp to 4°C, desiccant | Strictly ≤ -20°C, inert atmosphere (Argon/N |
Experimental Methodologies: Self-Validating Protocols
The stark difference in stability dictates how these reagents are utilized in the laboratory. Below are two self-validating protocols: one to quantify their stability differences, and another exploiting the instability of quinoxaline derivatives for analytical advantage.
Protocol A: Comparative Solvolysis Kinetics Assay (UV-Vis)
To objectively measure the stability of these compounds, we employ a pseudo-first-order kinetic assay. By using a massive excess of water in a mixed solvent system, the concentration of water remains constant, isolating the degradation rate of the acyl chloride[4].
Step-by-Step Workflow:
-
Substrate Preparation: Prepare 10 mM stock solutions of Benzoyl Chloride and Quinoxaline-2-carbonyl chloride in strictly anhydrous acetonitrile. Causality: Acetonitrile lacks nucleophilic protons, preventing premature degradation.
-
Solvent Equilibration: Add 3.0 mL of the solvolysis medium (e.g., 80% v/v acetone/water) to a quartz cuvette and equilibrate to 25.0 ± 0.1 °C in a thermostated UV-Vis spectrophotometer.
-
Kinetic Initiation: Inject 15 µL of the acyl chloride stock solution into the cuvette and rapidly invert to mix.
-
Real-Time Monitoring: Monitor the decay of the acyl chloride absorption peak (or the appearance of the corresponding carboxylic acid peak) continuously for 10 half-lives.
-
Data Analysis: Plot
versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( ). You will observe that the slope for the quinoxaline derivative is exceptionally steep compared to benzoyl chloride.
Caption: Self-validating workflow for comparative pseudo-first-order solvolysis kinetics.
Protocol B: Pre-Column Fluorescence Derivatization of Alcohols
While the instability of quinoxaline-2-carbonyl chloride makes it difficult to store, its hyper-electrophilicity makes it an elite derivatization reagent. It reacts quantitatively with weakly nucleophilic primary and secondary alcohols—a reaction where benzoyl chloride often fails or requires harsh forcing conditions[5].
Step-by-Step Workflow:
-
Sample Preparation: Dissolve the target alcohol analyte in anhydrous pyridine. Causality: Pyridine acts as both a non-nucleophilic solvent and an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.
-
Reagent Addition: Add a 5-fold molar excess of freshly prepared quinoxaline-2-carbonyl chloride (dissolved in anhydrous benzene or acetonitrile).
-
Incubation: Heat the mixture at 60°C for 20 minutes. Causality: The high reactivity of the quinoxaline reagent ensures complete conversion to the ester before competing hydrolysis can occur.
-
Quenching: Add 100 µL of methanol to quench any unreacted acyl chloride.
-
HPLC Analysis: Inject the sample into a reversed-phase HPLC system equipped with a fluorescence detector (Excitation: ~320 nm, Emission: ~420 nm). The resulting quinoxaline esters are highly fluorescent, allowing for trace-level detection of the original alcohols[3].
Handling and Storage Directives
-
Benzoyl Chloride: Can be stored at room temperature or 4°C in a tightly sealed amber bottle. It degrades slowly upon exposure to atmospheric moisture, so standard desiccator storage is sufficient.
-
Quinoxaline Carbonyl Chlorides: Must be treated with extreme care. Store strictly at -20°C or lower, under an inert atmosphere (Argon or Nitrogen). Always allow the sealed container to reach room temperature in a desiccator before opening to prevent condensation, which will cause instantaneous localized hydrolysis and ruin the reagent batch.
References
-
Hudson, R. F., & Keay, L. (1960). "The Mechanism of Hydrolysis of Phosphonochloridates and Carbonyl Chlorides." RSC Publishing. Available at:[Link]
-
"Functional Derivatives of Carboxylic Acids: Nucleophilic Acyl Substitution." Al-Mustansiriyah University. Available at:[Link]
-
"Quinoxaline-2-carbonyl chloride as a Highly Sensitive Fluorescence Derivatization Reagent for Alcohols in High-performance Liquid Chromatography." Journal of Chromatography A, 1986. Available at:[Link]
-
"First order rate coefficients (k) for the solvolysis of heteroaryl sulfonyl and carbonyl chlorides." ResearchGate. Available at:[Link]
-
"Cell Viability and Fluorescence Derivatization Reagents." Dojindo Molecular Technologies / Interchim. Available at:[Link]
Sources
Structural Validation of 2,3-Dichloroquinoxaline-5-carbonyl chloride: Single-Crystal X-Ray Diffraction vs. Orthogonal Techniques
By: Senior Application Scientist
Executive Summary
In the development of advanced pharmaceutical intermediates and reactive dyes, structural certainty is non-negotiable. 2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS 1919-39-7) is a highly reactive, moisture-sensitive building block[1]. Its structural validation presents a unique analytical challenge: the molecule possesses three chlorine atoms in two drastically different chemical environments (two aromatic, one acyl) and is highly prone to hydrolysis.
This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against routine orthogonal techniques (Spectroscopic Ensembles and Powder XRD). By examining the causality behind analytical failures and detailing self-validating crystallographic protocols, this guide provides researchers with a definitive roadmap for validating reactive acyl chlorides.
The Analytical Challenge: Why Routine Methods Fall Short
To understand why SC-XRD is the gold standard for this compound, we must first analyze the mechanistic limitations of alternative methods:
-
Nuclear Magnetic Resonance (NMR): The quinoxaline ring is substituted at positions 2, 3, and 5. This leaves only three protons (positions 6, 7, and 8). While
H NMR can differentiate a 5-substituted ring from a 6-substituted ring via coupling constants (an ABC vs. AMX spin system), it cannot definitively differentiate the 5-position from the 8-position due to the pseudo-symmetry of the 2,3-dichloro substitution. -
Mass Spectrometry (MS): Acyl chlorides are notoriously difficult to analyze via LC-MS or GC-MS. The ionization process and protic solvents (methanol, water) almost invariably convert the -COCl group into an ester or carboxylic acid. The resulting mass spectrum reflects the degradation product, not the intact molecule.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): While FT-IR can confirm the presence of a carbonyl stretch (~1750-1770 cm
for acyl chlorides), it cannot map the 3D connectivity or rule out positional isomers.
The SC-XRD Advantage: SC-XRD bypasses these limitations by directly mapping the electron density of the solid state[2]. It provides absolute connectivity, differentiates the longer aromatic C-Cl bonds from the shorter, highly polarized acyl C-Cl bond, and definitively proves the regiochemistry of the substitution.
Decision matrix for structural validation of reactive acyl chlorides.
Quantitative Methodological Comparison
The following table summarizes the performance metrics of SC-XRD compared to alternative structural validation workflows for 2,3-Dichloroquinoxaline-5-carbonyl chloride.
| Parameter | Single-Crystal XRD (SC-XRD) | Spectroscopic Ensemble (NMR/MS/IR) | Powder XRD (PXRD) |
| 3D Connectivity | Absolute (Definitive atomic coordinates) | Inferred (Requires 2D NMR correlation) | Relative (Requires known reference) |
| Acyl Chloride Integrity | Confirmed (Direct C-Cl bond measurement) | Ambiguous (Prone to MS solvolysis) | Ambiguous (Cannot distinguish minor hydrolysis) |
| Sample Requirement | ~0.1 mg (Single high-quality crystal) | 5-10 mg (Bulk powder) | 10-50 mg (Bulk powder) |
| Time-to-Result | 24 - 48 hours (including crystallization) | 2 - 4 hours | 1 - 2 hours |
| Data Validation | Self-Validating (IUCr checkCIF[3]) | Subjective interpretation | Rietveld refinement required |
Self-Validating Experimental Protocols
To ensure scientific integrity, the entire workflow from crystallization to data refinement must be treated as a self-validating system. The Cambridge Crystallographic Data Centre (CCDC) and the International Union of Crystallography (IUCr) mandate strict validation protocols for small-molecule crystallography[4].
Protocol A: Anhydrous Crystallization (Vapor Diffusion)
Causality Note: Acyl chlorides react violently with water to form carboxylic acids and HCl. Standard crystallization techniques (e.g., slow evaporation in ambient air) will destroy the analyte. We utilize anhydrous vapor diffusion in a sealed, inert environment.
-
Preparation: In a nitrogen-filled glovebox, dissolve 5 mg of 2,3-Dichloroquinoxaline-5-carbonyl chloride in 0.5 mL of strictly anhydrous dichloromethane (DCM).
-
Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a 2 mL inner vial to remove heterogeneous nucleation sites.
-
Diffusion Setup: Place the 2 mL vial inside a 20 mL outer vial containing 5 mL of anhydrous n-hexane (the anti-solvent).
-
Sealing: Cap the outer vial tightly with a PTFE-lined cap and seal with Parafilm.
-
Incubation: Store at 4 °C for 48-72 hours. The volatile DCM will slowly mix with the hexane vapor, gently lowering the solubility and yielding diffraction-quality single crystals.
Protocol B: Data Collection and IUCr checkCIF Validation
Causality Note: Data must be collected at cryogenic temperatures (100 K) to minimize thermal motion (atomic displacement parameters), which otherwise blurs the electron density map and reduces the precision of the C-Cl bond length measurements.
-
Mounting: Harvest a crystal using a MiTeGen loop. Immediately coat the crystal in a drop of inert perfluoropolyether oil (e.g., Fomblin Y) to protect the acyl chloride from atmospheric moisture.
-
Diffraction: Flash-cool the crystal to 100 K in a nitrogen cold stream. Collect data using a diffractometer equipped with a microfocus Mo-K
( Å) or Cu-K source and a photon-counting detector. -
Integration & Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using Direct Methods or Intrinsic Phasing.
-
Refinement: Refine the structure using full-matrix least-squares on
. Ensure all non-hydrogen atoms (C, N, O, Cl) are refined anisotropically. -
Validation (The Self-Validating Step): Generate a Crystallographic Information File (.cif). Upload the file to the IUCr checkCIF server[5]. The server mathematically cross-examines the reflection data against the structural model, generating "ALERTS" for any physical impossibilities (e.g., missing symmetry, incorrect bond valences, or unmodeled solvent). A structure is only considered valid when all Level A and B alerts are resolved or scientifically justified.
Crystallographic data processing and validation pipeline.
Conclusion
For highly reactive, pseudo-symmetric molecules like 2,3-Dichloroquinoxaline-5-carbonyl chloride, relying solely on routine spectroscopic ensembles introduces unacceptable risk into the drug development pipeline. Single-Crystal X-Ray Diffraction provides an unambiguous, mathematically self-validating proof of structure. By utilizing anhydrous crystallization and adhering to CCDC/IUCr validation standards, researchers can confidently confirm both the regiochemistry of the quinoxaline core and the integrity of the reactive acyl chloride moiety.
References
-
Groom, C. R., et al. "Using more than 801 296 small-molecule crystal structures to aid in protein structure refinement and analysis." IUCr Journals, 2017. [Link]
-
Gore, S., et al. "Validation of Small- And Macromolecular X-Ray Structures: PDB and CCDC Collaborations." Acta Crystallographica Section A, 2011. [Link]
-
Spek, A. L. "checkCIF validation ALERTS: what they mean and how to respond." IUCr Journals, 2020. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). "The Cambridge Structural Database." National Institutes of Health (NIH).[Link]
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- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]
A Researcher's Guide to TLC Visualization of 2,3-Dichloroquinoxaline-5-carbonyl chloride
In the synthesis of novel therapeutics and functional materials, 2,3-Dichloroquinoxaline-5-carbonyl chloride serves as a critical and highly reactive building block. Its utility is rooted in the electrophilic nature of both the carbonyl chloride and the chloro-substituted quinoxaline core, making it a versatile precursor for a wide range of derivatives through nucleophilic substitution reactions.[1][2][3] Effective reaction monitoring is paramount to maximizing yield and purity, with Thin-Layer Chromatography (TLC) being the most immediate and cost-effective method. However, the very reactivity that makes this compound valuable also presents challenges for its visualization on a TLC plate.
This guide provides a comparative analysis of several common TLC visualization techniques, offering experimental protocols and field-proven insights to help researchers select the optimal method for their specific needs when working with 2,3-Dichloroquinoxaline-5-carbonyl chloride and its derivatives.
The Challenge: Visualizing a Reactive Intermediate
The primary difficulty in the TLC analysis of 2,3-Dichloroquinoxaline-5-carbonyl chloride lies in the reactivity of the carbonyl chloride moiety. This functional group is highly susceptible to hydrolysis by atmospheric moisture or residual water in solvents, converting it to the corresponding carboxylic acid. This can lead to streaking on the TLC plate or the appearance of a new, more polar spot, complicating the interpretation of the chromatogram.[4] Therefore, the choice of visualization method must account for the compound's stability and the potential for the visualization technique itself to alter the analyte.
Comparative Analysis of Visualization Methods
We will compare four common visualization techniques: Ultraviolet (UV) light, Iodine vapor, Potassium Permanganate (KMnO₄) stain, and Ceric Ammonium Molybdate (CAM) stain. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and destructiveness.
Ultraviolet (UV) Light (254 nm)
Principle of Operation: This is a non-destructive technique that relies on the ability of a compound to absorb UV light.[5][6][7] The quinoxaline core of the target molecule is a conjugated aromatic system, which strongly absorbs UV light at 254 nm.[5][8] On TLC plates impregnated with a fluorescent indicator (e.g., F₂₅₄), the plate background glows green under short-wave UV light, while UV-active compounds quench this fluorescence and appear as dark spots.[5][6][7]
Expertise & Experience: UV visualization is invariably the first method to be employed due to its simplicity and non-destructive nature.[5][7] It allows for the sample to be recovered from the TLC plate for further analysis (e.g., by mass spectrometry) if needed. Given the aromatic and conjugated nature of the quinoxaline ring system, 2,3-Dichloroquinoxaline-5-carbonyl chloride and many of its derivatives are expected to be strongly UV-active.[9]
Experimental Protocol:
-
After developing and thoroughly drying the TLC plate, place it under a short-wave (254 nm) UV lamp in a darkened environment.
-
Observe the plate for dark spots against the fluorescent green background.
-
With a pencil, lightly circle the contours of any observed spots for a permanent record, as they will be invisible once the UV lamp is removed.[6][10]
Iodine Vapor
Principle of Operation: Iodine is a semi-destructive visualization method where solid iodine sublimes, and the resulting vapor adsorbs onto organic compounds on the TLC plate, forming colored complexes.[10] This interaction is generally non-specific and works for a wide variety of compounds, which appear as yellow-brown spots.[5][7]
Expertise & Experience: While iodine is a general-purpose stain, caution is advised when working with highly reactive species like carbonyl chlorides. The process is generally mild, but prolonged exposure could potentially lead to reactions. The spots are often transient and will fade as the iodine evaporates from the plate, so immediate marking is crucial.[6][10] This method is particularly useful for visualizing non-UV active impurities or starting materials that might be present in the reaction mixture.
Experimental Protocol:
-
In a fume hood, place a few crystals of solid iodine into a closed chamber (a screw-capped jar or a dedicated TLC chamber). Allow a few minutes for the iodine vapor to saturate the chamber atmosphere.
-
Using forceps, place the dried, developed TLC plate into the chamber and close the lid.
-
Monitor the plate. Spots will typically appear as yellow-brown within a few seconds to several minutes.[5]
-
Remove the plate once the spots are sufficiently visible and immediately circle them with a pencil before they fade.
Potassium Permanganate (KMnO₄) Stain
Principle of Operation: This is a destructive visualization technique that relies on the strong oxidizing properties of the permanganate ion (MnO₄⁻).[11] Compounds that can be oxidized will react with the deep purple KMnO₄, consuming it and leaving behind a yellow-brown spot of manganese dioxide (MnO₂) on a purple background.[5][12]
Expertise & Experience: The KMnO₄ stain is a highly sensitive and universal stain for any oxidizable functional group, including the nitrogen atoms in the quinoxaline ring and potentially other functionalities introduced during a reaction.[5][11][12] It is an excellent choice for visualizing compounds that are not UV-active or do not stain well with iodine. Because it is a destructive method, it should be performed after non-destructive methods like UV visualization.
Experimental Protocol:
-
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water. Store the solution in a dark bottle.[11]
-
After UV analysis, dip the dried TLC plate quickly and evenly into the KMnO₄ solution using forceps.
-
Remove the plate and wipe the excess reagent from the back with a paper towel.
-
Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow, brown, or white spots against a purple or pink background.[12][13]
Ceric Ammonium Molybdate (CAM) Stain
Principle of Operation: Also known as Hanessian's stain, CAM is another destructive, oxidative stain that is highly versatile and sensitive.[12] Upon heating, the cerium(IV) and molybdate(VI) complex oxidizes the organic compounds on the plate while being reduced itself, forming intensely colored molybdenum blue species.[12]
Expertise & Experience: CAM is considered a very universal and sensitive stain, often revealing spots that other methods miss.[12] It can produce a range of colors depending on the functional groups present, which can sometimes provide additional information about the nature of the compounds being analyzed.[14] For quinoxaline derivatives, it is expected to be highly effective.
Experimental Protocol:
-
Reagent Preparation: In a fume hood, carefully add 10 mL of concentrated sulfuric acid to 90 mL of water. To this acidic solution, dissolve 2.5 g of ammonium molybdate and 1 g of ceric ammonium sulfate. Stir until a clear, yellow solution is formed.[12]
-
After UV analysis, dip the dried TLC plate quickly and evenly into the CAM solution using forceps.
-
Remove the plate, wipe the excess reagent from the back, and heat it gently with a heat gun.
-
Spots will appear, typically as dark blue or green, against a pale yellow or blue background.[11][12]
Summary and Recommendations
The choice of visualization method depends on the specific goals of the analysis. The following table summarizes the key characteristics of each technique for the analysis of 2,3-Dichloroquinoxaline-5-carbonyl chloride.
| Visualization Method | Type | Principle | Typical Appearance | Sensitivity | Comments |
| UV Light (254 nm) | Non-destructive | UV absorbance by the conjugated quinoxaline ring system.[5] | Dark spots on a green fluorescent background.[5][6] | Moderate to High | Recommended first step. Quick, easy, and preserves the sample.[5] |
| Iodine Vapor | Semi-destructive | Adsorption and complex formation with organic compounds.[10] | Yellow-brown spots on a light tan background.[5] | Low to Moderate | Good general-purpose method; spots are often faint and transient.[6][10] |
| Potassium Permanganate | Destructive | Oxidation of the compound by MnO₄⁻.[5][11] | Yellow-brown spots on a purple background.[5][11] | High | Excellent for visualizing a wide range of oxidizable compounds.[12] |
| Ceric Ammonium Molybdate | Destructive | Oxidation of the compound by Ce(IV) and Mo(VI).[12] | Dark blue/green spots on a pale yellow-green background.[11][12] | Very High | A highly sensitive and universal stain, often more so than KMnO₄.[12] |
Decision-Making Workflow
To assist in selecting the most appropriate visualization method, the following workflow is proposed. This logical progression ensures that non-destructive methods are utilized first, preserving the sample for as long as possible while still obtaining the necessary information.
Caption: Workflow for selecting a TLC visualization method.
By systematically applying these techniques, researchers can confidently monitor the progress of reactions involving 2,3-Dichloroquinoxaline-5-carbonyl chloride, leading to more efficient and successful synthetic outcomes.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
PMC. Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. [Link]
-
Brainly. (2024, November 18). Describe at least two methods of visualizing spots on a thin-layer chromatogram. [Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]
-
MDPI. (2022). An Approach Using Image Analysis Quantification of Synthetic Amino-Nitroquinoxaline Dyes. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography (TLC): A Complete Guide to TLC. [Link]
-
University of California, Irvine. TLC stains. [Link]
-
University of Rochester. Magic Formulas: TLC Stains. [Link]
-
PubChem. 2,3-Dichloroquinoxaline. [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Bio-protocol. Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
ACS Publications. (2024, October 9). Visible Light-Induced Radical Cascade Functionalization of Quinoxalin-2(1H)-ones. [Link]
-
ResearchGate. Detection and identification of quinones in TLC. [Link]
-
MDPI. (2024, November 17). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis. [Link]
-
SWGDrug. Thin Layer Chromatography (TLC) System Descriptions and Visualizations. [Link]
-
ResearchGate. Chemistry of 2,3-Dichloroquinoxalines. [Link]
-
Arabian Journal of Chemistry. (2017, June 7). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2,3-Dichloroquinoxaline-5-carbonyl chloride
In the pursuit of novel therapeutics, the chemical building blocks we utilize are often as reactive and hazardous as they are promising. 2,3-Dichloroquinoxaline-5-carbonyl chloride is one such compound. Its quinoxaline core is a privileged scaffold in medicinal chemistry, and the dichloro and carbonyl chloride functionalities offer versatile handles for synthetic transformations.[1][2] However, these same reactive groups necessitate a robust and well-understood safety protocol to ensure the well-being of the researcher. This guide provides a comprehensive framework for the safe handling, use, and disposal of this valuable yet hazardous reagent.
The Chemical Hazard: Understanding the Reactivity of 2,3-Dichloroquinoxaline-5-carbonyl chloride
The primary hazards associated with 2,3-Dichloroquinoxaline-5-carbonyl chloride stem from its two key functional groups:
-
Acyl Chloride: This group is highly reactive towards nucleophiles, most notably water. It will readily hydrolyze upon contact with moisture in the air, on skin, or in solvents to produce hydrochloric acid (HCl).[3][4] This reaction is often vigorous and exothermic, and the resulting HCl is a corrosive gas that can cause severe damage to the respiratory tract, eyes, and skin.[5]
-
Dichlorinated Quinoxaline: The chlorinated heterocyclic core presents potential toxicological hazards that may not be fully characterized. Similar chlorinated organic compounds are known for their persistence and potential for environmental harm if not disposed of properly.[6][7]
Given these properties, a multi-layered approach to safety is essential, beginning with the appropriate selection of personal protective equipment.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures. For all work involving 2,3-Dichloroquinoxaline-5-carbonyl chloride, the following are considered mandatory:
Table 1: Recommended Personal Protective Equipment
| Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[8][9][10] | The high reactivity with water and the potential for splashes of corrosive material necessitate this dual layer of protection.[11] |
| Hand Protection | Nitrile or neoprene gloves, with double-gloving recommended.[8][12] | Acyl chlorides can permeate some glove materials. Check glove compatibility charts and change gloves immediately if contamination is suspected. |
| Body Protection | A flame-resistant lab coat.[9][13] | Protects against splashes and is a critical safety measure when working with flammable solvents. Lab coats should be kept buttoned and not worn outside of the laboratory.[10] |
| Respiratory Protection | A properly functioning chemical fume hood.[9][14] | All manipulations of 2,3-Dichloroquinoxaline-5-carbonyl chloride should be performed in a fume hood to prevent inhalation of its vapors and any HCl gas produced.[15] |
Safe Handling and Operational Workflow
A systematic and well-rehearsed workflow is crucial for minimizing the risk of exposure and ensuring the success of your experiment.
Figure 1. A logical workflow for the safe handling of 2,3-Dichloroquinoxaline-5-carbonyl chloride, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Retrieve the container of 2,3-Dichloroquinoxaline-5-carbonyl chloride from a desiccator or other dry storage environment.[13]
-
In the fume hood, carefully weigh the desired amount of the solid. Handle the solid gently to minimize dust formation.[14]
-
Add the solid to a flask containing an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the resulting solution to your reaction mixture.
-
-
Cleanup and Disposal:
-
Any excess reagent must be quenched before disposal. This can be achieved by slowly adding the reagent to a stirred solution of a nucleophile such as isopropanol. Be aware that this will generate HCl gas and should be done in the fume hood.
-
All waste containing this compound, including quenched material and contaminated consumables, should be collected in a designated hazardous waste container for chlorinated organic compounds.[6][17] Do not dispose of this material down the sink.[17]
-
Thoroughly decontaminate all glassware before washing.[18]
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[15][19] Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[19][20] Seek immediate medical attention.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[13][20] Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert, dry absorbent such as sand or vermiculite. For a large spill, evacuate the area and contact your institution's environmental health and safety office.[21]
References
- Vertex AI Search, Quinoxaline-2PhO-2Br - SAFETY D
- Water Corporation, Laboratory chemical waste, Accessed March 3, 2026.
- ECHEMI, Quinoxaline SDS, 91-19-0 Safety D
- Fisher Scientific, 2,3-Dichloroquinoxaline Safety D
- TCI Chemicals, SAFETY D
- ICSC, ICSC 0210 - ACETYL CHLORIDE, Accessed March 3, 2026.
- Process for Disposal of Chlorinated Organic Residues, Accessed March 3, 2026.
- New Jersey Department of Health, Hazardous Substance Fact Sheet - Acetyl Chloride, Accessed March 3, 2026.
- Standard Oper
- Treatment and disposal of chemical wastes in daily labor
- CHEMICAL SPILL PROCEDURES, Accessed March 3, 2026.
- CDC, Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal, Accessed March 3, 2026.
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- Echemi, 2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE Safety D
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- Physikalisch-Technische Bundesanstalt, Chemical Waste Management for Labor
- PMC, Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss, Accessed March 3, 2026.
- Benchchem, A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines, Accessed March 3, 2026.
- Organic Syntheses Procedure, 4, Accessed March 3, 2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
